2-Bromo-6-methoxybenzene-1,4-diol
Description
BenchChem offers high-quality 2-Bromo-6-methoxybenzene-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methoxybenzene-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methoxybenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLMMCGTLUUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404042 | |
| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61654-67-9 | |
| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-6-methoxybenzene-1,4-diol Derivatives and Analogues: From Synthesis to Therapeutic Potential
This guide offers a comprehensive exploration of the chemical and biological landscape of 2-bromo-6-methoxybenzene-1,4-diol and its related derivatives. As a privileged scaffold in medicinal chemistry, this hydroquinone core, functionalized with bromine and methoxy groups, presents a unique combination of electronic and steric properties that drive a range of biological activities. This document is intended for researchers, scientists, and drug development professionals, providing insights into the synthesis, mechanisms of action, and therapeutic applications of this promising class of compounds.
The Core Scaffold: Understanding the Chemical Foundation
The central molecule, 2-bromo-6-methoxybenzene-1,4-diol (CAS No: 61654-67-9), belongs to the hydroquinone family.[1] Hydroquinones and their oxidized counterparts, quinones, are pivotal structures in both nature and medicine.[2] Their biological significance is largely attributed to their redox properties, allowing them to participate in electron transfer processes within cellular systems.[3]
The therapeutic potential of quinone-based compounds is extensive, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The specific substitutions on the benzene ring—in this case, a bromine atom and a methoxy group—critically modulate the molecule's physicochemical properties and, consequently, its pharmacological profile.
-
The Bromine Substituent : The introduction of a halogen like bromine significantly impacts the molecule's electronic nature and lipophilicity.[6] This can enhance binding affinity to target proteins and improve membrane permeability, which are crucial for drug efficacy. Studies have shown that the substitution of bromine plays an important role in the anti-inflammatory activity of hydroquinone derivatives.[7][8]
-
The Methoxy Group : The methoxy (-OCH3) group is an electron-donating group that can influence the redox potential of the hydroquinone ring. It also contributes to the molecule's overall lipophilicity and can form key hydrogen bonds with biological targets. The presence of methoxy groups has been identified as crucial for the anticancer activity in related stilbene structures.[6]
This strategic combination of substituents on a redox-active core makes 2-bromo-6-methoxybenzene-1,4-diol a compelling starting point for the design of novel therapeutic agents.
Synthetic Strategies for Derivative Elaboration
The generation of a diverse library of analogues from the core scaffold is a cornerstone of medicinal chemistry. The synthesis of derivatives of 2-bromo-6-methoxybenzene-1,4-diol typically involves multi-step processes that allow for systematic modification of the core structure.
A generalized workflow for the synthesis of these derivatives often begins with the modification of a more readily available starting material, such as a substituted hydroquinone or benzoquinone. Key reactions include electrophilic aromatic substitution for halogenation and various coupling or condensation reactions to introduce diverse side chains.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quinone - Wikipedia [en.wikipedia.org]
- 6. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
Theoretical Properties of 2-Bromo-6-methoxybenzene-1,4-diol: A Tunable Redox Scaffold
Topic: Theoretical Properties of 2-Bromo-6-methoxybenzene-1,4-diol Document Type: Technical Whitepaper / Theoretical Analysis Audience: Medicinal Chemists, Process Development Scientists, and Redox Biology Researchers[1]
Executive Summary
2-Bromo-6-methoxybenzene-1,4-diol (CAS: 61654-67-9), also known as 2-bromo-6-methoxyhydroquinone , represents a highly functionalized aromatic scaffold merging the redox activity of the hydroquinone core with the steric and electronic modulation of halogen and ether substituents.[1]
This guide analyzes the theoretical physicochemical properties, electronic architecture, and synthetic reactivity of this molecule. Unlike simple hydroquinones, the presence of an electron-withdrawing bromine atom ortho to a hydroxyl group, counterbalanced by an electron-donating methoxy group, creates a unique "push-pull" electronic environment.[1] This structure makes it a candidate of interest for redox-switchable ligands , bio-mimetic antioxidants , and pharmaceutical intermediates requiring regioselective functionalization.[1]
Physicochemical Profile
The following data represents a synthesis of computed properties and structure-activity relationship (SAR) predictions.
Table 1: Core Physicochemical Parameters
| Property | Value (Theoretical/Predicted) | Mechanistic Insight |
| Molecular Formula | C₇H₇BrO₃ | Halogenated diphenol ether.[1] |
| Molecular Weight | 219.03 g/mol | Low MW fragment, suitable for fragment-based drug discovery (FBDD).[1] |
| LogP (Octanol/Water) | ~0.95 – 1.20 | Lipophilicity: The bromine atom (+π) increases lipophilicity compared to parent methoxyhydroquinone, improving membrane permeability while retaining water solubility via two -OH groups. |
| pKa₁ (OH ortho to Br) | ~8.8 – 9.2 | Acidity: The inductive effect (-I) of Bromine stabilizes the phenoxide anion, making this hydroxyl more acidic than unsubstituted hydroquinone (pKa ~9.9). |
| pKa₂ (OH meta to Br) | ~11.0 – 11.5 | Less affected by the bromine; similar to standard phenolic hydroxyls. |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | High potential for specific binding in protein pockets; "Rule of 5" compliant.[1] |
| Polar Surface Area (PSA) | ~50 Ų | Suggests good oral bioavailability and potential blood-brain barrier (BBB) penetration.[1] |
Electronic Architecture & Reactivity
3.1 The Electronic "Push-Pull" System
The reactivity of 2-bromo-6-methoxybenzene-1,4-diol is defined by the competition between the Methoxy group (-OCH₃) and the Bromine atom (-Br) .[1]
-
Methoxy Effect (+M > -I): Strongly activates the ring towards oxidation and electrophilic attack, particularly at the C3 and C5 positions. It raises the energy of the HOMO (Highest Occupied Molecular Orbital), making the molecule a better antioxidant (easier to oxidize) than unsubstituted hydroquinone.
-
Bromine Effect (-I > +M): Deactivates the ring inductively but directs ortho/para via resonance.[1] Crucially, it raises the oxidation potential relative to the non-halogenated analog, stabilizing the resulting semiquinone radical.
3.2 Redox Cycling (The Quinone Shuttle)
The core utility of this molecule lies in its reversible oxidation to 2-bromo-6-methoxy-1,4-benzoquinone .[1]
-
Oxidation: facile 2e⁻/2H⁺ loss.[1] The bromine substituent renders the resulting quinone more electrophilic (Michael acceptor) than standard ubiquinone analogs, potentially increasing cytotoxicity against specific cancer cell lines via alkylation of cellular thiols (e.g., Glutathione).
-
Reduction: The quinone can be reduced back to the diol by cellular reductases (e.g., NQO1), establishing a redox cycle that can generate Reactive Oxygen Species (ROS) if not tightly regulated.
Diagram 1: Redox Transformation Pathway The following Graphviz diagram illustrates the redox loop and the intermediate semiquinone radical species.
Caption: Stepwise 2-electron redox cycle showing the semiquinone radical intermediate, critical for biological activity.
Synthetic Pathways & Experimental Protocols
Since direct commercial sources can be variable, a robust synthesis strategy is required for validation.[1]
4.1 Strategic Synthesis: The "Protected" Route
Direct bromination of hydroquinones often leads to over-oxidation to quinones. A "Trustworthy" protocol utilizes the dimethyl ether (veratrole) intermediate to control regioselectivity and prevent oxidation.
Protocol: Synthesis of 2-Bromo-6-methoxybenzene-1,4-diol
-
Starting Material: 1,2,4-Trimethoxybenzene (or 2-methoxy-1,4-hydroquinone protected as dimethyl ether).[1]
-
Step 1: Regioselective Bromination
-
Reagents:
(1.05 eq), Acetic Acid (Glacial).[1] -
Conditions: 0°C to Room Temp, 2 hrs.
-
Mechanism:[1] Electrophilic Aromatic Substitution (EAS).[1] The methoxy groups direct the bromine to the sterically least hindered activated position (C5 of the 1,2,4-trimethoxy system, which corresponds to C2 of the target diol).
-
-
Step 2: Demethylation (Ether Cleavage) [1]
-
Reagents:
(Boron Tribromide, 3.0 eq) in . -
Conditions: -78°C warming to RT overnight.[1]
-
Workup: Quench with ice water (Exothermic!).[1] Extract with EtOAc.[1]
-
Note:
is non-selective and will cleave all methyl ethers.[1] To retain the 6-methoxy group, a partial demethylation strategy using milder reagents (e.g., / NaI) or starting from Vanillin (via Dakin oxidation) is preferred.
-
Refined Route (The Vanillin Pathway - High Fidelity):
-
Start: 2-Bromovanillin (Commercial or via bromination of vanillin).
-
Reaction: Dakin Oxidation.[1]
Diagram 2: The Vanillin Synthesis Pathway
Caption: Atom-economic synthesis route utilizing the Dakin Oxidation of 2-bromovanillin.
Biological & Pharmacological Implications
5.1 Toxicity & Quinone Methides
Researchers must handle this compound with awareness of its electrophilic potential.
-
Mechanism: Upon oxidation to the quinone, the C3 and C5 positions become susceptible to nucleophilic attack by cellular thiols (Cysteine residues).
-
Risk: High concentrations may deplete cellular glutathione (GSH), leading to oxidative stress.[1]
-
Mitigation: In drug design, the bromine atom can be used as a "blocking group" to prevent metabolic hydroxylation at that specific site, potentially increasing metabolic stability compared to the non-halogenated parent.
5.2 Cross-Coupling Potential
The Aryl-Bromide motif serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Application: This molecule can serve as a core scaffold.[1] The bromine allows for the attachment of complex side chains (e.g., biaryls) after the redox core is established, a strategy often used in the synthesis of Hsp90 inhibitors or ubiquinone analogues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84688753, 2-Bromo-6-chlorobenzene-1,4-diol (Analogous Structure).[1] Retrieved from [Link]
- RSC Advances (2014).Theoretical investigation on the antioxidant activity of crystalline halogenated hydroquinones. (Contextual grounding for halogen effect on redox).
-
Organic Process Research & Development (1999). Process for Preparation of (2-Bromo-4,5-dimethoxyphenyl) methyl bromide.[1][2] (Methodology for bromination of methoxybenzenes).[3] Retrieved from [Link]
-
European Patent Office (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.[1][3] (Industrial bromination protocols). Retrieved from [Link]
-
Frontiers in Chemistry (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (Theoretical basis for pKa predictions).[1][4] Retrieved from [Link]
Sources
2-Bromo-6-methoxybenzene-1,4-diol stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-6-methoxybenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chemical Integrity
2-Bromo-6-methoxybenzene-1,4-diol is a substituted hydroquinone, a class of compounds pivotal in various research and development applications, including as intermediates in the synthesis of complex molecules. The integrity of such a reagent is the bedrock of reproducible and reliable experimental outcomes. However, the very electronic nature of the hydroquinone ring system that makes it a useful synthetic building block also renders it susceptible to degradation. This guide provides a comprehensive overview of the stability profile of 2-Bromo-6-methoxybenzene-1,4-diol, the chemical mechanisms that govern its degradation, and the field-proven protocols required to ensure its long-term viability. Understanding and implementing these storage and handling strategies is not merely a matter of best practice; it is a prerequisite for scientific rigor.
Section 1: Core Physicochemical and Hazard Profile
A foundational understanding of the molecule's properties is essential before delving into its stability. The presence of hydroxyl, methoxy, and bromo functional groups on the benzene ring dictates its reactivity and handling requirements.
| Property | Value | Source |
| Chemical Name | 2-Bromo-6-methoxybenzene-1,4-diol | [1] |
| Synonyms | 2-Bromo-6-methoxy-benzene-1,4-diol; 1,4-Benzenediol, 2-bromo-6-methoxy- | [1] |
| CAS Number | 61654-67-9 | [1] |
| Molecular Formula | C₇H₇BrO₃ | [1] |
| Molecular Weight | 219.03 g/mol | [1] |
| Recommended Storage | 2-8°C Refrigerator | [1] |
| Hazard Summary | Harmful if swallowed. Causes skin and serious eye irritation. | [2][3][4] |
Section 2: The Chemistry of Degradation - Mechanisms and Influencing Factors
The stability of 2-Bromo-6-methoxybenzene-1,4-diol is intrinsically linked to the hydroquinone core. The primary degradation pathway is oxidation, a process that transforms the electron-rich diol into its corresponding quinone derivative. This transformation is not spontaneous under ideal conditions but is readily accelerated by several environmental factors.
The Primary Degradation Pathway: Oxidation
The defining vulnerability of a hydroquinone is its propensity to lose two protons and two electrons to form a p-benzoquinone. This is a redox reaction where the hydroquinone is oxidized. The resulting 2-Bromo-6-methoxy-p-benzoquinone has a conjugated diketone structure, which significantly alters its chemical properties, reactivity, and biological activity compared to the parent compound.
Caption: Oxidation of the hydroquinone to a p-benzoquinone.
Causality of Degradation: Key Accelerating Factors
-
Oxygen (Air): Atmospheric oxygen is the most common oxidizing agent responsible for the degradation of hydroquinones.[5] The mechanism often involves radical intermediates, and the presence of dissolved oxygen in solvents or exposure to air during handling is sufficient to initiate and propagate the oxidation process.[5] For phenolic stabilizers like methoxyphenol (a structural relative), efficacy is dependent on the presence of dissolved oxygen, highlighting the direct interaction.[5]
-
Light (Photostability): Hydroquinones and related phenolic compounds are often light-sensitive.[6] Photons, particularly in the UV range, can provide the activation energy needed to initiate oxidation, often by promoting electrons to higher energy states and facilitating radical formation. Therefore, protection from light is a critical storage parameter.[6]
-
Temperature: As with most chemical reactions, the rate of oxidation increases with temperature.[7] Storing the compound at elevated temperatures will accelerate degradation, even in the absence of significant light or oxygen exposure. One supplier explicitly recommends refrigeration at 2-8°C.[1]
-
pH and Incompatible Materials: The hydroxyl groups of the hydroquinone are acidic.[8] In the presence of strong bases, they can be deprotonated to form a phenoxide ion.[9] This negatively charged species is significantly more electron-rich and, therefore, far more susceptible to oxidation than the neutral parent molecule. For this reason, strong bases are listed as incompatible materials.[2][10] Strong oxidizing agents will, by definition, rapidly degrade the compound.[9]
The Influence of Substituents
The stability of the benzene ring is influenced by its substituents. The methoxy (-OCH₃) group is an electron-donating group, which increases the electron density of the ring and can make it more susceptible to oxidation.[11] Conversely, the bromo (-Br) group is an electron-withdrawing group, which decreases the electron density on the ring.[11] The interplay of these two opposing electronic effects determines the precise oxidation potential of the molecule, but the overarching hydroquinone sensitivity remains the dominant factor.
Section 3: Recommended Storage and Handling Protocols
To preserve the chemical integrity of 2-Bromo-6-methoxybenzene-1,4-diol, a multi-faceted approach to storage and handling is required. The following protocols are designed to mitigate the risks outlined in the previous section.
Optimal Storage Conditions
Long-term stability is best achieved by addressing all primary degradation factors simultaneously.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C. [1] | Minimizes the kinetic rate of oxidation and other potential degradation reactions.[7] |
| Atmosphere | Inert Gas. Store under a dry, inert atmosphere such as Argon or Nitrogen. | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[5] |
| Container | Tightly Sealed, Opaque. Use an amber glass vial or other light-blocking container with a secure seal. | Prevents degradation from light exposure and precludes entry of moisture and air.[6][12] |
| Location | Dry, Well-Ventilated Area. [2][3] Store away from heat sources and incompatible materials. | Standard good laboratory practice to prevent accidental contact with reactive substances.[10] |
| Incompatibilities | Avoid Strong Bases and Oxidizing Agents. [2][9] | Strong bases deprotonate the hydroxyl groups, dramatically increasing oxidation rate.[8] Oxidizing agents will directly degrade the compound. |
Safe Handling Procedures
When working with the compound, the goal is to minimize its exposure to detrimental conditions.
-
Inert Atmosphere Handling: For maximum preservation, especially when handling small quantities for sensitive applications, work within a glovebox or glove bag under an inert atmosphere.
-
Minimize Air Exposure: If a glovebox is unavailable, open the container only for the time necessary to weigh and transfer the material. Purge the headspace of the container with an inert gas before re-sealing.
-
Avoid Bright Light: Handle the compound in a location with subdued lighting. Avoid direct sunlight or strong overhead laboratory lights.[13]
-
Use Appropriate Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.[3][10] Handle in a well-ventilated area or chemical fume hood to avoid inhalation of any dust.[2][13]
Section 4: Experimental Workflow for Stability Assessment
To empirically validate the stability of a given batch or to establish degradation profiles, a forced degradation study coupled with a stability-indicating analytical method is the authoritative approach. This system is self-validating because the analytical method's ability to resolve the parent compound from its degradation products is proven under stressed conditions.
Caption: Workflow for a forced degradation stability study.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and confirm the analytical method can detect them.
-
Sample Preparation: Prepare six identical solutions of 2-Bromo-6-methoxybenzene-1,4-diol (e.g., 0.5 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Application of Stress:
-
Control: Store one sample under the recommended conditions (2-8°C, protected from light).
-
Thermal Stress: Place one sample in an oven at 60°C for 24 hours.
-
Photolytic Stress: Expose one sample to a photostability chamber with controlled UV and visible light.
-
Acidic Stress: Add a small volume of 1M HCl to one sample to achieve a final concentration of 0.1M HCl. Let it stand at room temperature for 8 hours.
-
Basic Stress: Add a small volume of 1M NaOH to one sample to achieve a final concentration of 0.1M NaOH. Let it stand at room temperature for 1 hour (degradation is expected to be rapid).
-
Oxidative Stress: Add a small volume of 3% H₂O₂ to the final sample to achieve a final concentration of 0.1% H₂O₂. Let it stand at room temperature for 8 hours.
-
-
Analysis: After the designated time, neutralize the acidic and basic samples if necessary, and analyze all six samples using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method (Example)
Objective: To provide a robust analytical method capable of separating the parent drug from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan using a Diode Array Detector (DAD) to identify optimal wavelengths for the parent and degradants. A starting point could be ~280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Self-Validation: The success of this protocol is demonstrated when the chromatogram of the control sample shows a single, sharp peak for the parent compound, while the chromatograms from the stressed samples show a decrease in the parent peak area and the appearance of new, well-resolved peaks corresponding to the degradation products. This confirms the method is "stability-indicating."
Conclusion
2-Bromo-6-methoxybenzene-1,4-diol is a compound whose utility is directly proportional to its purity. Its inherent susceptibility to oxidation, a characteristic of its hydroquinone core, necessitates a rigorous and proactive approach to its storage and handling. By controlling temperature, atmosphere, and light exposure, and by avoiding contact with incompatible materials like strong bases, researchers can significantly extend the viable shelf-life of this valuable reagent. The implementation of systematic stability studies provides the ultimate assurance of compound integrity, underpinning the reliability and validity of the scientific and developmental work that relies upon it.
References
-
West Liberty University. (n.d.). Material Safety Data Sheet: Hydroquinone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzene-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Bromo-6-methoxybenzene-1,4-diol. Retrieved from [Link]
- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydroquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry stability for the hydroquinone, hydroquinone + additive (NAC), kojic acid, and ascorbic acid in alkaline solution. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]
-
Wiley Online Library. (2025). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Macromolecular Materials and Engineering. Retrieved from [Link]
-
MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects. Retrieved from [Link]
-
European Patent Office. (1989). EP 0179447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
PubMed. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-chlorobenzene-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Substituent effects on carbocation stability: the pK(R) for p-quinone methide. Retrieved from [Link]
-
ResearchGate. (2025). Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trans-2,3-Dibromo-2-butene-1,4-diol. Retrieved from [Link]
-
Ilford Photo. (2017). Safety Data Sheet: Bromophen Stock Solution. Retrieved from [Link]
-
Wiley Online Library. (2012). The impact of the various chemical and physical factors on the degradation rate of bronopol. International Journal of Cosmetic Science. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Methoxybenzene-1,4-diol | C7H8O3 | CID 69988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. The impact of the various chemical and physical factors on the degradation rate of bronopol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ncert.nic.in [ncert.nic.in]
- 9. nj.gov [nj.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. byjus.com [byjus.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. westliberty.edu [westliberty.edu]
An In-Depth Technical Guide to Investigating the Antioxidant Potential of 2-Bromo-6-methoxybenzene-1,4-diol
Introduction: The Rationale for Investigation
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] This has propelled the search for novel antioxidant compounds capable of mitigating oxidative damage. The compound 2-Bromo-6-methoxybenzene-1,4-diol presents a compelling scaffold for investigation based on its distinct structural motifs.
At its core, the molecule is a hydroquinone (1,4-dihydroxybenzene), a structure well-documented for its antioxidant properties.[2][3] Hydroquinones can readily donate hydrogen atoms or electrons to neutralize free radicals, transitioning to a more stable semiquinone and then to a p-quinone.[4] The antioxidant potential of this core is further modulated by its substituents:
-
A Methoxy Group (-OCH₃): This is a strong electron-donating group which is expected to increase the electron density of the aromatic ring. This enhanced electron density can lower the oxidation potential of the hydroxyl groups, making it easier for the molecule to donate a hydrogen atom or an electron, thereby potentiating its radical scavenging ability.
-
A Bromo Group (-Br): As an electron-withdrawing group, the bromine atom may have a more complex influence. While it might slightly decrease the electron-donating capacity of the hydroxyl groups, it could also influence the molecule's steric and electronic properties, potentially affecting its interaction with biological targets or its stability.
Given this structural rationale, 2-Bromo-6-methoxybenzene-1,4-diol (CAS No: 61654-67-9) is a prime candidate for comprehensive antioxidant evaluation.[5] This guide provides a structured, multi-tiered experimental framework designed to rigorously characterize its antioxidant potential, from fundamental chemical reactivity to its efficacy and mechanism of action in a cellular context.
Figure 1: A high-level overview of the proposed experimental workflow.
Part 1: Foundational In Vitro Antioxidant Capacity
The initial phase of evaluation focuses on the compound's intrinsic ability to neutralize free radicals and reduce oxidants in cell-free chemical systems. This approach provides a baseline understanding of its antioxidant power, independent of biological factors like cell membrane permeability or metabolic transformation. We will employ a panel of three widely accepted assays, each with a slightly different mechanism, to create a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Causality Behind Experimental Choice: The DPPH assay is a rapid and straightforward method to assess a compound's ability to act as a hydrogen donor, a primary mechanism for many phenolic antioxidants.[6][7] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The degree of color change is directly proportional to the radical scavenging activity.[8]
Detailed Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.
-
Prepare a series of concentrations of 2-Bromo-6-methoxybenzene-1,4-diol in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a positive control solution (e.g., Ascorbic Acid or Trolox) at the same concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound, positive control, or methanol (as a blank).
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[9]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound or control.[10]
-
Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Causality Behind Experimental Choice: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺), which is soluble in both aqueous and organic solvents. This versatility allows for the testing of both hydrophilic and lipophilic compounds.[11] The pre-formed blue-green ABTS•⁺ is reduced by the antioxidant, and the resulting decolorization is measured. This assay is effective for evaluating compounds that act via electron transfer.
Detailed Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•⁺ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[12]
-
Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control (Trolox).
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
-
Measurement:
-
Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the compound's activity to a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Causality Behind Experimental Choice: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). It assesses the total antioxidant power based on electron donation.[13] This assay is conducted at an acidic pH (3.6) to maintain iron solubility. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the blue-colored ferrous (Fe²⁺) form is monitored spectrophotometrically.
Detailed Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid. Make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
FRAP Working Solution: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.[14]
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound, a ferrous sulfate standard (for calibration curve), or a blank.
-
Add 180 µL of the pre-warmed FRAP working solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Construct a standard curve using the ferrous sulfate standards.
-
The FRAP value of the sample is calculated from the standard curve and expressed as mM Fe²⁺ equivalents.
-
| Assay | Principle | Radical/Oxidant | Wavelength | Standard Control |
| DPPH | Hydrogen Atom Transfer | DPPH• (stable radical) | 517 nm | Ascorbic Acid / Trolox |
| ABTS | Electron Transfer | ABTS•⁺ (radical cation) | 734 nm | Trolox |
| FRAP | Electron Transfer | Fe³⁺-TPTZ Complex | 593 nm | FeSO₄ |
| Table 1: Summary of In Vitro Chemical Antioxidant Assays. |
Part 2: Assessment of Bioavailability and Efficacy in a Cellular Environment
While in vitro assays are crucial for initial screening, they do not account for the physiological realities of cell uptake, distribution, metabolism, and potential toxicity.[16] Therefore, the second tier of investigation uses a cell-based model to provide a more biologically relevant assessment of the compound's antioxidant potential.
Prerequisite: Cytotoxicity Evaluation via MTT Assay
Causality Behind Experimental Choice: Before evaluating a compound's antioxidant activity in cells, it is imperative to determine its cytotoxicity. A compound that is toxic to cells could give a false positive in antioxidant assays by simply reducing cell viability and, consequently, ROS production. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[19]
Detailed Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed cells (e.g., human hepatocarcinoma HepG2 or human keratinocyte HaCaT cells) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 2-Bromo-6-methoxybenzene-1,4-diol for a specified period (e.g., 24 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
-
Assay Procedure:
-
After incubation, remove the treatment media.
-
Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[19]
-
-
Measurement:
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Determine the non-toxic concentration range to be used in subsequent cellular assays.
-
Cellular Antioxidant Activity (CAA) Assay
Causality Behind Experimental Choice: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells.[16] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to DCFH. In the presence of ROS, generated by an initiator like ABAP, DCFH is oxidized to the highly fluorescent DCF. An effective antioxidant will scavenge the ROS and inhibit this conversion.[20][21] This assay provides a more integrated measure of antioxidant activity, accounting for cellular uptake and metabolism.[22]
Detailed Experimental Protocol: CAA Assay
-
Cell Culture:
-
Seed HepG2 cells in a 96-well, black, clear-bottom plate and grow to confluence.[16]
-
-
Compound and Probe Loading:
-
Wash the cells with PBS.
-
Treat the cells with various non-toxic concentrations of the test compound and a positive control (e.g., Quercetin) in treatment media for 1 hour.
-
Add DCFH-DA solution to the wells to a final concentration of 25 µM and incubate for another hour.
-
-
Assay Procedure:
-
Wash the cells gently with PBS to remove the compound and excess probe.
-
Add 100 µL of the free radical initiator ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (600 µM) to each well.[16]
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[20]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample.
-
Calculate the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control wells.
-
Express results in µmol of Quercetin Equivalents (QE) per µmol of compound.
-
Part 3: Elucidating the Molecular Mechanism of Action
Beyond demonstrating antioxidant efficacy, understanding the underlying molecular mechanism is critical for drug development. Many phenolic and hydroquinone-based antioxidants exert their protective effects not just by direct radical scavenging, but also by upregulating the cell's endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of this cytoprotective response.[1][22]
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[23] Upon exposure to oxidative stress or electrophilic compounds (like the quinone form of our test molecule), Keap1 is modified, releasing Nrf2.[24] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, initiating their transcription.[22] Key downstream targets include Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant effects.[25][26]
We hypothesize that 2-Bromo-6-methoxybenzene-1,4-diol, or its oxidized quinone metabolite, can activate the Nrf2 pathway.
Figure 2: Hypothesized activation of the Nrf2 pathway by the test compound.
Proposed Mechanistic Study: Western Blot Analysis
Causality Behind Experimental Choice: To test the hypothesis of Nrf2 activation, Western Blotting is the gold standard method. It allows for the specific detection and quantification of target proteins. By measuring the levels of Nrf2 in the nucleus and the total cellular level of its downstream target, HO-1, we can directly assess whether the compound activates this critical protective pathway.[27]
Summarized Experimental Protocol: Western Blot
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HaCaT) with a predetermined effective, non-toxic concentration of 2-Bromo-6-methoxybenzene-1,4-diol for various time points (e.g., 0, 3, 6, 12, 24 hours).
-
For Nrf2 translocation, perform nuclear and cytoplasmic fractionation. For total protein, lyse cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize them to the loading control. An increase in nuclear Nrf2 and total HO-1 protein levels compared to the untreated control would support the hypothesis.
-
Conclusion and Future Directions
This technical guide outlines a systematic and robust strategy to evaluate the antioxidant potential of 2-Bromo-6-methoxybenzene-1,4-diol. By progressing from fundamental chemical assays to biologically relevant cellular models and finally to mechanistic studies, this framework will provide a comprehensive understanding of the compound's efficacy and mode of action.
Positive results from this experimental cascade would establish 2-Bromo-6-methoxybenzene-1,4-diol as a promising candidate for further preclinical development. Subsequent investigations could explore its efficacy in more complex in vivo models of oxidative stress-related diseases, delve deeper into its metabolic fate, and optimize its structure to enhance potency and drug-like properties. This rigorous, step-wise approach ensures that resources are directed efficiently toward a thorough and scientifically sound investigation.
References
-
Giner, R. M., Ríos, J. L., & Máñez, S. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 343. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroquinone. PubChem Compound Summary for CID 785. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural features of the hydroquinone 1,2-hydroxylase from S. chlorophenolicum. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Science Behind Antioxidants: Focusing on 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(12), 2028. [Link]
-
Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit Technical Manual. [Link]
-
JScholar. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Drug and Alcohol Research. [Link]
-
LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
-
Shahidi, F., & Zhong, Y. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Bioactives, 10. [Link]
-
Ndisang, J. F. (2014). Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases. Journal of Nanomaterials, 2014, 1–2. [Link]
- Google Patents. (n.d.). Method for the preparation of substituted quinones and hydroquinones.
-
He, F., Ru, X., & Wen, T. (2020). NRF2, a Transcription Factor for Stress Response and Beyond. International Journal of Molecular Sciences, 21(13), 4777. [Link]
-
Sharma, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1345. [Link]
-
Galano, A., & Mazzone, G. (2016). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. The Journal of Physical Chemistry A, 120(37), 7431–7440. [Link]
-
Wang, Y., et al. (2016). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Scientific Reports, 6, 34324. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
-
ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. [Link]
-
Special Issue Editor. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Antioxidants, 13(2), 241. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Csányi, G., et al. (2018). Heme Oxygenase-1, Oxidation, Inflammation, and Atherosclerosis. Frontiers in Pharmacology, 9, 1293. [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
Möhle, S., et al. (2024). Electrochemical Synthesis of Quinones and Hydroquinones. ACS Electrochemistry, 1(1), 1-13. [Link]
-
Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. International Journal of Scientific & Technology Research, 7(9), 1183-1192. [Link]
-
MDPI. (2023). Immune-Related Functions of Heme Oxygenase-1. Antioxidants, 12(7), 1332. [Link]
-
Joshi, G., & Johnson, J. A. (2012). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Therapeutic Advances in Neurological Disorders, 5(2), 129–144. [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit Technical Manual. [Link]
-
ResearchGate. (n.d.). Schematic diagram of the cell antioxidant activity assay (CAA). [Link]
-
Schaduang, W., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 10, 868514. [Link]
-
Organic Chemistry Tutor. (2024, February 14). Synthesis of Hydroquinone [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
Nguyen, T., Nioi, P., & Pickett, C. B. (2009). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 284(20), 13291–13295. [Link]
-
Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit Technical Manual. [Link]
-
Kim, Y., et al. (2017). Heme Oxygenase-1, a Key Enzyme for the Cytoprotective Actions of Halophenols by Upregulating Nrf2 Expression via Activating Erk1/2 and PI3K/Akt in EA.hy926 Cells. Oxidative Medicine and Cellular Longevity, 2017, 8549216. [Link]
-
Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit Technical Manual. [Link]
-
Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. [Link]
-
ResearchGate. (n.d.). The effect of the use of HO-1 inducers on the inflammatory and anti-inflammatory response is outlined. [Link]
-
Ibis, C., & Aydinli, B. (2005). Hydroxyquinones: Synthesis and Reactivity. Molecules, 10(11), 1290–1314. [Link]
-
Kensler, T. (2011, December 20). Hot Topic in Biochemistry: Nrf2 signaling [Video]. YouTube. [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jscholarpublishers.com [jscholarpublishers.com]
- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. louis.uah.edu [louis.uah.edu]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. zen-bio.com [zen-bio.com]
- 16. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. zen-bio.com [zen-bio.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Heme Oxygenase-1, Oxidation, Inflammation, and Atherosclerosis [frontiersin.org]
- 27. Heme Oxygenase-1, a Key Enzyme for the Cytoprotective Actions of Halophenols by Upregulating Nrf2 Expression via Activating Erk1/2 and PI3K/Akt in EA.hy926 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stability-Indicating HPLC Analysis of 2-Bromo-6-methoxybenzene-1,4-diol
Topic: 2-Bromo-6-methoxybenzene-1,4-diol HPLC Analysis Method Content Type: Application Note & Protocol Audience: Senior Researchers, QC Analysts, Process Chemists[1]
Introduction & Scope
This technical guide details the High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 2-Bromo-6-methoxybenzene-1,4-diol (also known as 2-Bromo-6-methoxyhydroquinone).[1]
This molecule presents a specific analytical challenge common to electron-rich hydroquinones: rapid oxidative degradation .[1][2] The presence of the electron-donating methoxy group (-OCH₃) at the ortho position activates the ring, making the 1,4-diol moiety highly susceptible to auto-oxidation into its corresponding quinone (2-bromo-6-methoxy-1,4-benzoquinone).[1] Conversely, the bromine atom provides some lipophilic retention but necessitates strict pH control to prevent ionization variances.[1][2]
This protocol utilizes a Reverse-Phase (RP-HPLC) approach with Diode Array Detection (DAD), specifically engineered to separate the parent diol from its quinone oxidation product and potential synthetic precursors (e.g., vanillin derivatives or bromophenols).[1]
Physicochemical Profile & Method Strategy
| Property | Value (Approx.) | Analytical Impact |
| Molecular Formula | C₇H₇BrO₃ | MW: 219.03 g/mol |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; suitable for C18 retention.[1][2] |
| pKa (Phenolic) | ~9.5 - 10.0 | Weak acid.[1][2] Mobile phase must be acidic (pH < 4) to suppress ionization and prevent peak tailing.[1][2] |
| UV Max | ~280–290 nm | Aromatic ring absorption; Bromine/Methoxy auxochromes cause bathochromic shift.[1][2] |
| Stability | Low | Prone to oxidation to para-quinone in neutral/basic solutions or upon air exposure.[1][2] |
The "Why" Behind the Method (Expertise)
-
Stationary Phase Selection: A C18 (Octadecyl) column is selected.[1][2] To mitigate the interaction between the free phenolic hydroxyls and residual silanols on the silica support (which causes tailing), an end-capped column with high carbon load is required.
-
Mobile Phase Modifiers: Phosphoric acid (0.1%) is preferred over Formic acid for UV transparency at lower wavelengths (<230 nm), though Formic acid is acceptable if MS-coupling is required.[1][2] The low pH ensures the analyte remains in its neutral, protonated form.[1]
-
The Critical Control Point (Sample Prep): Standard solvents (pure Methanol/Acetonitrile) often contain dissolved oxygen that degrades the sample during the run.[2] This protocol mandates an Antioxidant Diluent to freeze the redox state of the molecule.[1][2]
Detailed Experimental Protocol
3.1 Instrumentation & Reagents
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump preferred).
-
Detector: DAD or VWD.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.[1][2]
-
Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), L-Ascorbic Acid (Analytical Grade).[1]
3.2 Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.[1][2]2) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | 280 nm (Quantification), 254 nm (Impurity profiling) |
| Run Time | 20 Minutes |
3.3 Gradient Program
Designed to elute the polar diol early, followed by the more lipophilic quinone and brominated impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibrate |
| 2.00 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 12.00 | 40 | 60 | Linear Gradient (Elution of Main Peak) |
| 15.00 | 5 | 95 | Wash (Elute dimers/oligomers) |
| 17.00 | 5 | 95 | Hold |
| 17.10 | 95 | 5 | Re-equilibration |
| 20.00 | 95 | 5 | End |
3.4 Sample Preparation (Critical)
Standard Diluent (Antioxidant Buffer): Dissolve 100 mg of L-Ascorbic Acid in 100 mL of Mobile Phase A (Water/0.1% H₃PO₄).[1][2] Mix this 50:50 (v/v) with Acetonitrile.[1][2]
-
Reasoning: Ascorbic acid acts as a sacrificial antioxidant, preventing the hydroquinone from oxidizing to the quinone before injection.[1]
Stock Solution Preparation:
-
Accurately weigh 10.0 mg of 2-Bromo-6-methoxybenzene-1,4-diol.[1][2]
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Standard Diluent .
-
Storage: Amber glass vial, 4°C. Stable for 24 hours.
Method Logic & Workflow Visualization
The following diagram illustrates the decision matrix for handling this unstable analyte, highlighting the "Self-Validating" checks built into the workflow.
Caption: Workflow for handling redox-active hydroquinones. The visual check node acts as a pre-injection system suitability test.
Results & Discussion
5.1 Typical Chromatogram Profile
-
RT ~2.5 min: Ascorbic Acid (Solvent front/Void volume).
-
RT ~7.2 min: 2-Bromo-6-methoxybenzene-1,4-diol (Analyte) .
-
RT ~11.5 min: 2-Bromo-6-methoxy-1,4-benzoquinone (Oxidation Impurity).
-
Resolution (Rs): Typically > 5.0 between the diol and the quinone due to significant polarity differences (Diol has 2 H-bond donors; Quinone has 0).[1]
5.2 Linearity & Sensitivity
5.3 Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| "Ghost" Peak at ~11 min | On-column oxidation | Degas mobile phase thoroughly; ensure Ascorbic Acid is in sample diluent. |
| Peak Tailing (As > 1.5) | Silanol interaction | Ensure pH is < 3.[1][2]0. If using older column, switch to "End-capped" C18.[1][2] |
| Split Peak | Solvent mismatch | Sample solvent is too strong (100% ACN).[1][2] Dilute sample with water/buffer.[1][2] |
References
-
Sielc Technologies. (n.d.).[1][2] Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column. Retrieved February 2, 2026, from [Link]
- Context: Establishes baseline retention behavior for brominated-methoxy arom
-
Rahmayuni, E., et al. (2018).[1][2][3] Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Journal of Applied Pharmaceutical Science. Retrieved February 2, 2026, from [Link]
- Context: Validates the use of acidic mobile phases (0.1% Formic Acid)
-
Sielc Technologies. (n.d.).[1][2] HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol. Retrieved February 2, 2026, from [Link]
- Context: Provides comparative UV detection limits (300 nm) and separation logic for methoxy-substituted hydroquinones.
-
PubChem. (2025).[1][2] 2-Bromo-1,4-dimethoxybenzene (Compound Summary). National Library of Medicine.[1][2] Retrieved February 2, 2026, from [Link]
Sources
Application Note: A Robust GC-MS Method for the Quantitative Analysis of 2-Bromo-6-methoxybenzene-1,4-diol Following Silylation Derivatization
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-Bromo-6-methoxybenzene-1,4-diol. Due to the polar nature and low volatility of the target analyte, a silylation derivatization step is employed to enhance thermal stability and chromatographic performance. This protocol provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis, tailored for researchers in pharmaceutical development, metabolomics, and environmental analysis. The methodology demonstrates high sensitivity, selectivity, and reproducibility, making it suitable for rigorous scientific investigation.
Introduction and Scientific Rationale
2-Bromo-6-methoxybenzene-1,4-diol is a substituted hydroquinone, a class of compounds significant in various fields, including as intermediates in organic synthesis, potential drug metabolites, and environmental contaminants. The accurate quantification of such molecules is critical for process optimization, safety assessment, and toxicological studies.
Direct analysis of polar compounds like hydroquinones by Gas Chromatography (GC) is challenging. The presence of active hydrogen atoms in the hydroxyl groups leads to poor peak shape, low sensitivity, and potential thermal degradation in the hot GC inlet.[1][2] To overcome these limitations, a derivatization step is essential. This method utilizes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective silylating agent that replaces the active protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[1][3] This chemical modification increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis with excellent chromatographic resolution and sensitivity.[3]
This guide provides a self-validating protocol, emphasizing the causality behind each step to ensure technical accuracy and reproducibility for the intended scientific audience.
Principle of the Method
The analytical workflow involves two primary stages: sample preparation and instrumental analysis. First, the analyte in a given sample is chemically modified through a silylation reaction. The resulting non-polar derivative is then injected into the GC-MS system. In the gas chromatograph, the derivatized compound is separated from other matrix components on a capillary column. The eluting compound then enters the mass spectrometer, where it is ionized by electron impact (EI) and fragmented. The resulting mass spectrum, which provides a unique fragmentation pattern and characteristic isotopic signature due to the bromine atom, is used for definitive identification and quantification.
Materials and Reagents
-
Analyte: 2-Bromo-6-methoxybenzene-1,4-diol (Purity ≥98%)
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (CAS: 24589-78-4)
-
Solvent: Anhydrous Acetonitrile (ACN), GC-MS grade
-
Internal Standard (IS): (Optional but recommended for high accuracy) e.g., 4-Bromophenol-d4
-
Inert Gas: Nitrogen or Argon for sample preparation
-
Equipment:
-
Analytical balance (4-decimal)
-
Micropipettes
-
Heating block or oven capable of maintaining 60°C ± 1°C
-
Vortex mixer
-
2 mL amber glass autosampler vials with PTFE-lined septa
-
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration was used for method development.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Autosampler: G4513A Injector (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-polarity 5% phenyl-methylpolysiloxane column.[4][5]
-
Data System: MassHunter Workstation Software (or equivalent)
Detailed Experimental Protocols
Preparation of Stock and Calibration Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Bromo-6-methoxybenzene-1,4-diol and dissolve in 10.0 mL of anhydrous acetonitrile in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with anhydrous acetonitrile to prepare a series of calibration standards. A typical concentration range would be 1 µg/mL to 100 µg/mL.
-
Internal Standard Stock (if used): Prepare a 1 mg/mL stock solution of the internal standard in anhydrous acetonitrile. Create a working IS solution (e.g., 10 µg/mL) to spike into all standards and samples.
Sample Preparation and Derivatization Protocol
This protocol is designed to be robust and minimize variability. The exclusion of moisture is critical for the success of the silylation reaction.[3]
-
Aliquot Sample: Transfer 100 µL of the standard solution or sample extract into a 2 mL amber glass vial.
-
Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen gas. This step is crucial to remove any residual water that could consume the derivatizing reagent.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MSTFA to the dried residue. If an internal standard is used, add it at this stage.
-
Reaction Incubation: Securely cap the vial and vortex briefly (approx. 15 seconds). Place the vial in a heating block or oven set to 60°C for 30 minutes. This provides the necessary thermal energy to ensure the reaction proceeds to completion.[1]
-
Cooling: After incubation, allow the vial to cool to room temperature before placing it in the autosampler tray for analysis. The derivatized sample is now significantly more volatile and stable for GC-MS analysis.[3]
(Note: A placeholder image is used for the di-TMS derivative as a real-time generated chemical structure is not possible. The structure would show (CH₃)₃Si- groups replacing the H on both -OH groups.)
GC-MS Instrument Parameters
The following parameters provide an excellent starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis.[6] |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 1 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp Rate | 15 °C/min to 300 °C | A moderate ramp rate provides good separation of analytes with different boiling points.[4] |
| Final Hold | Hold at 300 °C for 5 min | Ensures elution of any less volatile matrix components to clean the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns.[5] |
| Electron Energy | 70 eV | Standard energy for generating library-searchable mass spectra.[5] |
| MS Source Temp. | 230 °C | Prevents condensation of analytes in the ion source.[4] |
| MS Quad Temp. | 150 °C | Standard setting to ensure mass stability.[4] |
| Acquisition Mode | Scan | Acquire full scan spectra (e.g., m/z 50-550) for qualitative analysis and library searching. |
| SIM (Selected Ion Monitoring) | For quantitative analysis, monitor specific ions to enhance sensitivity and selectivity. |
Results and Data Analysis
Chromatographic Performance
Under the specified conditions, the di-TMS derivative of 2-Bromo-6-methoxybenzene-1,4-diol is expected to elute as a sharp, symmetrical peak. The use of a non-polar HP-5ms column ensures good peak shape for the non-polar derivative.
Mass Spectral Interpretation
The Electron Ionization (EI) mass spectrum of the derivatized analyte is key to its identification.
-
Molecular Ion (M•+): The molecular weight of the underivatized analyte is ~219 g/mol . After derivatization with two TMS groups (each adding 72 g/mol ), the expected molecular weight is ~363 g/mol . The mass spectrum should show a molecular ion peak cluster at m/z 362 and 364, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio). This isotopic pattern is a definitive confirmation of a single bromine atom in the molecule.
-
Key Fragments: Common fragments in TMS-derivatized phenols include the loss of a methyl group (M-15) from a TMS moiety, resulting in a strong ion at m/z 347/349. Other significant fragments can be used for confirmation in SIM mode.
| Ion (m/z) | Identity | Use in Analysis |
| 362 / 364 | [M]•+ | Molecular Ion (Confirmation) |
| 347 / 349 | [M-CH₃]+ | Quantifier Ion (High abundance) |
| 73 | [(CH₃)₃Si]+ | Qualifier Ion (Confirms silylation) |
Method Validation Data (Representative)
A robust method requires validation for linearity, sensitivity, and precision. The following table summarizes expected performance data.
| Validation Parameter | Expected Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Precision (%RSD) | < 5% for intra-day replicates |
Safety and Handling
-
2-Bromo-6-methoxybenzene-1,4-diol and its related compounds should be handled with care. As a substituted phenol, it may cause skin and eye irritation.[7]
-
MSTFA is moisture-sensitive and corrosive. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All sample preparation steps involving solvents should be performed in a well-ventilated area or fume hood.
Conclusion
This application note provides a comprehensive and reliable GC-MS method for the analysis of 2-Bromo-6-methoxybenzene-1,4-diol. The described silylation protocol effectively overcomes the challenges associated with analyzing polar phenolic compounds by GC, enabling high-quality chromatographic separation and mass spectrometric detection. The method is characterized by its high sensitivity, selectivity, and robustness, making it an invaluable tool for researchers and drug development professionals requiring accurate quantification of this and structurally similar compounds.
References
-
Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
MATEC Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]
-
Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry. (2018). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Agilent Technologies. (2003). GC/MS Analysis of Polybrominated Flame Retardants. Retrieved from [Link]
-
Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (1998). Hydroquinone-Based Derivatization Reagents for the Quantitation of Amines Using Electrochemical Detection. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
ResearchGate. (2012). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
Chemsrc. (n.d.). m-Bromoanisole. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
-
ResearchGate. (2016). Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. Retrieved from [Link]
-
ResearchGate. (2024). Analysis of Hydroquinone in Face Whitening Cream by UV-Vis Spectrophotometry and GC-MS Spectrometry. Retrieved from [Link]
-
MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]
-
SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-chlorobenzene-1,4-diol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoanisole. Retrieved from [Link]
-
Chromatography Today. (2016). Sample Preparation Options for Aroma Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoanisole. Retrieved from [Link]
-
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzene-1,4-diol. Retrieved from [Link]
-
LookChem. (n.d.). 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione. Retrieved from [Link]
Sources
- 1. Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdi-bi.com [tdi-bi.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Methoxybenzene-1,4-diol | C7H8O3 | CID 69988 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H and 13C NMR interpretation of 2-Bromo-6-methoxybenzene-1,4-diol
Application Note: Structural Elucidation of 2-Bromo-6-methoxybenzene-1,4-diol via High-Field NMR
Part 1: Executive Summary & Core Directive
This Application Note provides a definitive guide for the structural validation of 2-Bromo-6-methoxybenzene-1,4-diol , a tetrasubstituted benzene derivative often utilized as a scaffold in the synthesis of bioactive quinones and pharmaceutical intermediates.
The primary analytical challenge lies in distinguishing this specific regioisomer from its isomers (e.g., 2-bromo-5-methoxybenzene-1,4-diol) and accurately assigning the aromatic protons in a crowded electronic environment. This guide prioritizes causality —explaining why signals appear where they do based on electronic shielding/deshielding effects—and establishes a self-validating protocol using 2D NMR correlations.
Part 2: Experimental Protocol & Sample Preparation
Objective: To obtain high-resolution spectra that resolve meta-coupling (
Solvent Selection: The Critical Variable
For hydroquinones, solvent choice dictates the visibility of the -OH groups.
-
Recommended: DMSO-d6 (Dimethyl sulfoxide-d6) .[1][2]
-
Reasoning: DMSO forms strong hydrogen bonds with the phenolic hydroxyls, slowing the rate of proton exchange. This results in sharp, distinct singlets for the -OH protons, which are often invisible or broad in CDCl
.
-
-
Alternative: Acetone-d6 (Good solubility, but OH exchange may still be fast).
-
Avoid: CDCl
(Chloroform-d) unless specifically looking for concentration-dependent aggregation; OH peaks will likely broaden into the baseline.
Sample Preparation Steps
-
Mass: Weigh 10–15 mg of the analyte.
-
Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Drying: Ensure the sample is free of residual water/acid, as these catalyze proton exchange, collapsing the -OH doublets/singlets.
-
Filtration: Filter through a glass wool plug directly into the NMR tube to remove paramagnetic particulates (e.g., rust from spatulas) that broaden lines.
Acquisition Parameters (600 MHz equivalent)
-
Pulse Angle: 30° (to prevent saturation of quaternary carbons).
-
Relaxation Delay (D1): Set to
5 seconds. The quaternary carbons (C-Br, C-OMe, C-OH) have long relaxation times. Short delays will suppress their integration in 13C spectra. -
Scans: 16 (1H), 512+ (13C).
Part 3: Structural Analysis & Interpretation
Molecular Structure & Numbering
To ensure consistent assignment, we utilize the following IUPAC-consistent numbering priority:
-
C1: C-OH (Phenolic)
-
C3: C-H (Aromatic Proton)
-
C4: C-OH (Phenolic)
-
C5: C-H (Aromatic Proton)
-
C6: C-OMe (Methoxy)[4]
1H NMR Interpretation (DMSO-d6)
Theoretical Consensus Data: Note: Exact shifts vary by concentration/temperature. Relative order is invariant.
| Position | Group | Shift (δ, ppm) | Multiplicity | Assignment Logic | |
| H3 | Ar-H | 6.95 - 7.05 | Doublet (d) | ~2.5 | Deshielded. Located ortho to Br (electron-withdrawing by induction) and ortho to OH. |
| H5 | Ar-H | 6.40 - 6.55 | Doublet (d) | ~2.5 | Shielded. Located ortho to OMe (strongly donating by resonance) and ortho to OH. |
| OH-1 | -OH | 9.0 - 9.5 | Singlet (s) | - | H-bonded to solvent. Downfield due to ortho-Br/OMe influence. |
| OH-4 | -OH | 8.5 - 8.9 | Singlet (s) | - | H-bonded to solvent. |
| OMe | -OCH | 3.70 - 3.80 | Singlet (s) | - | Characteristic methoxy region. |
Key Diagnostic Feature:
The meta-coupling (
13C NMR Interpretation
The molecule lacks symmetry, resulting in 7 distinct carbon signals .
| Carbon | Type | Shift (δ, ppm) | Characteristics |
| C6 | C-OMe | 148 - 152 | Most deshielded quaternary C. Ortho to OH, attached to OMe. |
| C1/C4 | C-OH | 138 - 145 | Oxygenated quaternary carbons. |
| C3 | C-H | 115 - 120 | Aromatic CH. Deshielded relative to C5 due to Br proximity. |
| C2 | C-Br | 105 - 110 | Distinctive. Carbon attached to Br is typically shielded relative to C-O carbons but distinct from C-H. |
| C5 | C-H | 100 - 105 | Aromatic CH. Highly shielded by ortho-OMe and ortho-OH. |
| OMe | -OCH | 55 - 57 | Standard aliphatic methoxy. |
Part 4: Advanced Verification (2D NMR Strategy)
To definitively prove the regiochemistry (distinguishing 2-bromo-6-methoxy from 2-bromo-5-methoxy), you must use HMBC (Heteronuclear Multiple Bond Correlation) .
The Logic Flow:
-
HSQC: Correlate H3 to C3 and H5 to C5.
-
HMBC (Long Range):
-
The "OMe" Test: Look for the correlation from the Methoxy protons (3.75 ppm) .
-
In the 2-Bromo-6-methoxy isomer, the OMe protons will show a strong
correlation to C6 . -
Crucially: H5 (the upfield proton) should also show a strong
or correlation to C6 . -
H3 (the downfield proton) should NOT correlate to C6 (too far: 4 bonds).
-
H3 should instead correlate to C2 (C-Br) and C4 (C-OH) .
-
Part 5: Visualization
Diagram 1: Molecular Structure & Numbering
Caption: IUPAC numbering for 2-Bromo-6-methoxybenzene-1,4-diol used in spectral assignment.
Diagram 2: Assignment Workflow (Decision Tree)
Caption: Step-by-step logic for confirming regiochemistry using 1D and 2D NMR data.
Part 6: References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent residual peaks and water management).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules used to predict H3/H5 shifts).
-
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] (Reference for DMSO vs CDCl3 solvent effects on phenolic protons).
-
PubChem Compound Summary. (2023). 2-Methoxybenzene-1,4-diol (Analogous Structure Data). (Used for comparative spectral analysis).
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 5. scs.illinois.edu [scs.illinois.edu]
derivatization of 2-Bromo-6-methoxybenzene-1,4-diol for biological assays
Executive Summary
2-Bromo-6-methoxybenzene-1,4-diol (BMB-diol) represents a critical scaffold in the study of redox biology and marine-derived pharmacophores. Structurally analogous to potent antioxidants found in Polysiphonia red algae and synthetic precursors for Hsp90 inhibitors, BMB-diol exhibits a dual nature: it is a potent redox cycler but chemically unstable in oxidative biological media.
This guide addresses the primary bottleneck in utilizing BMB-diol: uncontrolled auto-oxidation . We present three derivatization protocols designed to transform this labile intermediate into a robust tool for biological interrogation:
-
Transient Protection (Diacetylation): For intracellular delivery and "pro-drug" assays.
-
Stable Functionalization (Suzuki Cross-Coupling): For creating fluorescent tracers and affinity probes.
-
Redox Stabilization: Buffer formulations for direct quantification of the free hydroquinone.
Chemical Biology Profile
The Challenge: The Quinone-Hydroquinone Redox Cycle In physiological pH (7.4), BMB-diol (1) rapidly oxidizes to 2-bromo-6-methoxy-1,4-benzoquinone (2). While this redox cycling is often the mechanism of action (generating ROS), it confounds binding assays and reduces shelf-life.
-
Hydroquinone Form (Reduced): Electron-rich, nucleophilic, antioxidant.
-
Quinone Form (Oxidized): Electrophilic (Michael acceptor), cytotoxic.
Strategic Solution: We utilize the Bromine (C2) as a structural handle for functionalization and the Hydroxyls (C1, C4) as reversible "locks" for stability.
Figure 1: Derivatization strategy map for BMB-diol. Red indicates the unstable starting material; Green and Blue indicate stabilized pathways.
Protocol A: Transient Protection (Diacetylation)
Purpose: To create a cell-permeable "pro-substrate" that resists extracellular oxidation. Intracellular esterases hydrolyze the acetyl groups, releasing the active BMB-diol specifically within the cytoplasm.
Mechanism:
Materials:
-
2-Bromo-6-methoxybenzene-1,4-diol (100 mg, 0.46 mmol)
-
Acetic anhydride (Ac₂O), >99%
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM)
-
HCl (1M)
Step-by-Step Methodology:
-
Solubilization: In a dry 10 mL round-bottom flask, dissolve 100 mg of BMB-diol in 2 mL of anhydrous pyridine. The solution should be clear.
-
Acetylation: Add 1.5 equivalents of Acetic Anhydride (approx. 100 µL) dropwise at 0°C (ice bath) to prevent exotherms that could trigger oxidation.
-
Reaction: Allow to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (polar) should disappear, replaced by a less polar spot (Diacetate).
-
Workup: Dilute with 10 mL DCM. Wash sequentially with:
-
1M HCl (2x 10 mL) – Critical to remove pyridine.
-
Saturated NaHCO₃ (1x 10 mL) – Neutralizes excess acid.
-
Brine (1x 10 mL).
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: Expect >90% yield of a white/off-white solid.
Biological Application: Dissolve the BMB-Diacetate in DMSO to create a 10 mM stock. Treat cells at 1-10 µM. The diacetate allows passive diffusion across the lipid bilayer, followed by esterase activation.
Protocol B: Stable Functionalization (Suzuki Coupling)
Purpose: To attach a fluorophore (e.g., Coumarin or BODIPY) or a biotin tag to the C2-position without destroying the redox core. Note: Direct coupling on free hydroquinone is low-yielding due to catalyst poisoning. We employ a Protect-Couple-Deprotect strategy.
Workflow Diagram:
Figure 2: Suzuki-Miyaura coupling workflow for brominated hydroquinones.
Materials:
-
Protected BMB (e.g., 1-bromo-2,5-dimethoxy-3-methoxybenzene or the Diacetate from Protocol A).
-
Fluorescent Boronic Acid (e.g., Coumarin-3-boronic acid).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ (2M aqueous).
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, combine Protected BMB (1.0 equiv) and Boronic Acid (1.2 equiv) in a microwave vial.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv). Caution: Pd(0) is oxygen sensitive.
-
Solvent System: Add degassed 1,4-Dioxane and 2M K₂CO₃ (ratio 4:1).
-
Coupling: Seal and heat to 90°C for 4-12 hours (or microwave at 100°C for 1 hour).
-
Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography (Silica gel).
-
Validation: Verify the loss of the Bromine isotopic pattern in MS and the appearance of fluorescent signals.
Protocol C: Assay Stabilization (Buffer Formulation)
Purpose: To stabilize the free BMB-diol during enzymatic assays (e.g., ATPase inhibition or binding studies) where derivatization is not an option.
The "Redox-Shield" Buffer: Standard PBS is insufficient. Use the following formulation to maintain the hydroquinone state for >4 hours.
| Component | Concentration | Function |
| HEPES / Tris | 50 mM (pH 7.2) | Buffer (Avoid Phosphate if studying kinases) |
| Sodium Metabisulfite | 100 µM | Antioxidant (Sacrificial reductant) |
| DTPA | 50 µM | Metal chelator (Prevents metal-catalyzed oxidation) |
| Argon Purge | N/A | Removes dissolved O₂ (Critical step) |
Preparation:
-
Prepare the buffer base (HEPES + DTPA).
-
Purge with Argon gas for 15 minutes.
-
Add Sodium Metabisulfite immediately prior to adding the BMB-diol stock.
-
Keep all solutions on ice.
QC & Validation Parameters
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC-UV (254 nm) | > 95% Area Under Curve |
| Identity | 1H-NMR (DMSO-d6) | Integration of aromatic protons (6.5-7.0 ppm) |
| Stability | Kinetic UV-Vis | < 5% Absorbance change at 400 nm (Quinone band) over 1 hr |
| Fluorescence | Fluorometry | Quantum Yield ( |
References
-
Hydroquinone Stabilization & Derivatization
-
Design, synthesis, and biological evaluation of hydroquinone derivatives... (2008).[1] Investigates hydroquinone protection strategies for Hsp90 inhibitors.
-
-
Suzuki Coupling on Brominated Substrates
-
Antioxidant/Redox Activity of Bromophenols
-
Electrochemical Detection of Hydroquinones
- Hydroquinone-Based Derivatization Reagents for the Quantitation of Amines... (2003). Discusses the stability and detection limits of hydroquinone moieties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Suzuki-Miyaura method for labelling proliferating cells containing incorporated BrdU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: 2-Bromo-6-methoxybenzene-1,4-diol as a Versatile Intermediate in Drug Discovery
Introduction: The Strategic Value of the Substituted Hydroquinone Scaffold
In the landscape of medicinal chemistry, the hydroquinone motif represents a privileged scaffold, recognized for its redox properties and its presence in a multitude of bioactive natural products and synthetic drugs.[1] The strategic introduction of substituents onto this core structure allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement. 2-Bromo-6-methoxybenzene-1,4-diol emerges as a particularly valuable, yet underutilized, intermediate for drug discovery programs. Its utility lies in the orthogonal reactivity of its functional groups: the nucleophilic hydroxyl groups, the metabolically significant methoxy group, and, most critically, the bromine atom, which serves as a versatile synthetic handle for carbon-carbon bond formation.[2][3]
The methoxy group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, and can also block a potential site of metabolic oxidation.[3] The bromine atom, strategically positioned on the aromatic ring, is an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for the rapid generation of diverse compound libraries, a cornerstone of modern hit-to-lead and lead optimization campaigns.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-Bromo-6-methoxybenzene-1,4-diol as a key building block in the generation of novel chemical entities with therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-6-methoxybenzene-1,4-diol is presented in the table below.
| Property | Value | Source |
| CAS Number | 61654-67-9 | [7] |
| Molecular Formula | C₇H₇BrO₃ | [7] |
| Molecular Weight | 219.03 g/mol | [7] |
| Synonyms | 2-Bromo-6-methoxyhydroquinone; 1,4-Benzenediol, 2-bromo-6-methoxy- | [7] |
| Storage | 2-8°C, under inert atmosphere | [7] |
Synthesis of 2-Bromo-6-methoxybenzene-1,4-diol: A Representative Protocol
The synthesis of 2-Bromo-6-methoxybenzene-1,4-diol can be achieved via the electrophilic bromination of its precursor, 2-methoxybenzene-1,4-diol (also known as 2-methoxyhydroquinone). The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution. The following protocol is a representative method based on established principles of aromatic bromination.[8][9][10]
Reaction Scheme
Caption: Synthesis of 2-Bromo-6-methoxybenzene-1,4-diol.
Experimental Protocol
Materials and Equipment:
-
2-Methoxybenzene-1,4-diol
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxybenzene-1,4-diol (1.0 eq) in glacial acetic acid. Cool the flask to 0°C in an ice bath with stirring.
-
Bromination: In a dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 2-methoxybenzene-1,4-diol over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Carefully neutralize the acetic acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Expected Outcome & Characterization:
-
¹H NMR: Two distinct aromatic proton signals (singlets or doublets), a methoxy signal (~3.8 ppm), and two hydroxyl proton signals.
-
¹³C NMR: Six distinct aromatic carbon signals, and one methoxy carbon signal.
-
Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound.
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
-
The reaction is exothermic. Maintain strict temperature control, especially during the addition of bromine.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling
The primary application of 2-Bromo-6-methoxybenzene-1,4-diol in drug discovery is as a substrate in Suzuki-Miyaura cross-coupling reactions.[4][5][6] This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the brominated hydroquinone and a wide variety of boronic acids or their esters, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
General Reaction Scheme
Caption: Suzuki-Miyaura coupling with the intermediate.
Illustrative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-6-methoxybenzene-1,4-diol with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acid coupling partners.
Materials and Equipment:
-
2-Bromo-6-methoxybenzene-1,4-diol
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Schlenk flask or microwave vial
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer with heating capabilities
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add 2-Bromo-6-methoxybenzene-1,4-diol (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture with stirring to 80-100°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by preparative HPLC.
Causality in Protocol Design:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure catalytic turnover.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center.[5]
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
Building a Bioactive Compound Library
The true power of using 2-Bromo-6-methoxybenzene-1,4-diol lies in its ability to serve as a platform for generating a library of diverse analogues for structure-activity relationship (SAR) studies. By varying the boronic acid coupling partner, researchers can systematically explore the impact of different substituents on the biological activity of the resulting compounds.
Workflow for Library Generation
Caption: Workflow for bioactive library generation.
Conclusion
2-Bromo-6-methoxybenzene-1,4-diol is a strategically designed intermediate that offers significant advantages in drug discovery. Its synthesis from readily available starting materials and its amenability to robust and versatile cross-coupling reactions make it an ideal scaffold for the rapid generation of novel, diverse, and potentially bioactive molecules. The protocols and insights provided in this document are intended to empower researchers to leverage the full potential of this valuable building block in their quest for new therapeutic agents.
References
-
A vanillin-based 2-methoxyhydroquinone is proposed as the catholyte for redox-flow batteries. We overcame the tendency of such quinones to form reactive radicals that trigger side-reactions by carefully choosing the medium. This enabled 87.4 % capacity retention after 250 cycles. (2020). Angewandte Chemie. [Link]
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (1986).
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. (1998).
-
Anthraquinone, 1-methylamino-4-bromo-. Organic Syntheses. [Link]
-
We show the synthesis of a redox-active quinone, 2-methoxy-1,4-hydroquinone (MHQ), from a bio-based feedstock and its suitability as electrolyte in aqueous redox flow batteries. (2020). PubMed. [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (2025). ChemRxiv. [Link]
-
2-Bromo-6-methoxybenzene-1,4-diol. Pharmaffiliates. [Link]
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. (1998).
-
Synthesis and antitumour activity of the Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues. (2007). PubMed. [Link]
-
Bioactive Compounds from Various Sources: Beneficial Effects and Technological Applications II. (2023). MDPI. [Link]
-
Bromination of 2,6-Dimethyl-4-methoxybenzyl Alcohol Derivatives. (1984). Bulletin of the Chemical Society of Japan. [Link]
-
Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (1989). European Patent Office. [Link]
-
Suzuki cross-coupling. (2023). Chemistry LibreTexts. [Link]
-
Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. (2024). MDPI. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Royal Society of Chemistry. [Link]
-
Bioactive Compounds in Health and Disease – Focus on Rutin. (2023). Functional Foods in Health and Disease. [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (2025). ChemRxiv. [Link]
-
Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2019). Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones. (2008). Journal of Heterocyclic Chemistry. [Link]
-
2-Methoxyhydroquinone From Vanillin For Aqueous Redox-Flow Batteries. Scribd. [Link]
-
Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. (2024). ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Molecular characterization of brominated persistent pollutants using extended X-ray absorption fine structure (EXAFS) spectroscopy. (2007). Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. Special Issue: “Bioactive Compounds from Various Sources: Beneficial Effects and Technological Applications II” [mdpi.com]
- 2. Sci-Hub. Bromination of 2,6-Dimethyl-4-methoxybenzyl Alcohol Derivatives / Bulletin of the Chemical Society of Japan, 1984 [sci-hub.box]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 9. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-methoxybenzene-1,4-diol
Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxybenzene-1,4-diol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and actionable protocols to ensure the success of your experiments. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Q1: My reaction yield is extremely low, or I've recovered mostly unreacted starting material (6-methoxybenzene-1,4-diol). What are the likely causes?
A1: Low conversion is a common issue that typically points to insufficient reactivity of the brominating agent or non-optimal reaction conditions.
-
Causality - The Chemistry of Activation: The starting material, 6-methoxybenzene-1,4-diol (methoxyhydroquinone), has a highly activated aromatic ring due to the strong electron-donating effects of two hydroxyl (-OH) groups and one methoxy (-OCH₃) group. While this makes it reactive, the choice of brominating agent and conditions is critical.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: If you are using a mild brominating agent, its reactivity may be insufficient at low temperatures. While N-Bromosuccinimide (NBS) is often preferred to minimize side reactions, it may require an acid catalyst or a more polar solvent to enhance its electrophilicity.[1] Elemental bromine (Br₂) is more reactive but increases the risk of oxidation and over-bromination.[2]
-
Reaction Temperature: Many bromination reactions are initiated at low temperatures (e.g., 0 °C) to control selectivity.[3] If no reaction is observed (monitored by Thin Layer Chromatography - TLC), consider allowing the reaction to slowly warm to room temperature. A gentle increase in temperature can often initiate the reaction without significantly promoting side-product formation.
-
Solvent Choice: The solvent plays a crucial role. Highly polar solvents can stabilize the charged intermediate (sigma complex) of the electrophilic aromatic substitution, accelerating the reaction. Acetic acid or a mixture of dichloromethane (DCM) and methanol are common choices.[3][4]
-
Reagent Purity: Ensure the starting material and brominating agent are pure and dry (especially NBS, which can hydrolyze).
-
Q2: My TLC and LC-MS analyses show multiple products. How can I identify the major impurities and, more importantly, prevent their formation?
A2: The formation of multiple products is the most frequent challenge in this synthesis, primarily due to two competing side reactions: oxidation and over-bromination .
-
Causality - Oxidation vs. Bromination: Hydroquinones are very easily oxidized to their corresponding benzoquinones.[5][6] In this case, 2-Bromo-6-methoxybenzene-1,4-diol can be oxidized to 2-Bromo-6-methoxy-1,4-benzoquinone. This impurity is often highly colored (yellow/orange to brown), which can be a visual indicator of its presence. Bromine (Br₂) itself is an oxidizing agent, which exacerbates this problem.[2]
-
Causality - Over-bromination: The high activation of the starting material's ring makes it susceptible to the addition of more than one bromine atom. The positions are dictated by the directing effects of the -OH and -OCH₃ groups. This leads to the formation of di- and tri-brominated species.
Troubleshooting Workflow for Impurity Control
Caption: Troubleshooting flowchart for identifying and mitigating common impurities.
Q3: I'm struggling with the purification of the final product. Column chromatography leads to streaking and decomposition, and my final product is never completely pure.
A3: The purification of 2-Bromo-6-methoxybenzene-1,4-diol is challenging due to its polarity and instability on silica gel.
-
Causality - Instability on Silica: The acidic nature of standard silica gel can promote decomposition and oxidation of the sensitive hydroquinone product. The polar hydroxyl groups also lead to strong binding to the stationary phase, causing poor separation and band tailing.
-
Alternative Purification Strategies:
-
Recrystallization (Preferred Method): This is often the best method for purifying polar, crystalline compounds.
-
Solvent Screening: Test a range of solvents. A good starting point is a binary system like ethyl acetate/hexanes or dichloromethane/methanol. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
-
Modified Chromatography: If chromatography is unavoidable:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine to neutralize the acidic sites. This "passivated" silica is much gentler on acid-sensitive compounds.
-
Use a Different Stationary Phase: Consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica.
-
Work Quickly: Do not let the product sit on the column for an extended period.
-
-
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | High purity achievable, scalable, avoids decomposition on stationary phase. | Can have lower recovery, requires finding a suitable solvent system. | Crystalline solids with distinct solubility profiles from impurities. |
| Column Chromatography (Standard Silica) | Good for separating non-polar impurities. | Can cause product decomposition, poor separation for polar compounds. | Not recommended as a first choice. |
| Column Chromatography (Deactivated Silica) | Reduces decomposition, improves peak shape. | Requires extra preparation step, may alter eluent behavior. | Acid-sensitive compounds that require chromatographic separation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic pathway for the bromination of 6-methoxybenzene-1,4-diol?
A1: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br⁺ from Br₂ or NBS). The regioselectivity (the position where the bromine adds) is determined by the directing effects of the existing substituents. The -OH and -OCH₃ groups are both strongly activating ortho, para-directors. The bromine will add to the position that is most activated and least sterically hindered, which is the position ortho to a hydroxyl group and meta to the methoxy group.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Simplified mechanism for the electrophilic bromination of the hydroquinone ring.
(Note: The above DOT script is a template; actual chemical structure images would be required for a functional diagram).
Q2: What are the critical safety precautions to take during this synthesis?
A2: Safety is paramount. Key hazards are associated with the brominating agents and solvents.
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. It can cause severe chemical burns upon contact and respiratory damage upon inhalation. ALWAYS handle liquid bromine in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
N-Bromosuccinimide (NBS): A lachrymator (irritant to the eyes) and skin irritant. While a solid and easier to handle than Br₂, it should still be weighed and transferred in a fume hood.
-
Solvents: Dichloromethane and other chlorinated solvents are suspected carcinogens. Acetic acid is corrosive. Handle all solvents in a well-ventilated area or fume hood.
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves. Ensure an eyewash station and safety shower are accessible.[7][8]
Q3: How can I reliably confirm the identity and purity of my final product?
A3: A combination of analytical techniques is required for unambiguous characterization.
-
Thin Layer Chromatography (TLC): The first and quickest check. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to monitor the reaction progress and assess the purity of the crude and purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: Expect to see distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the hydroxyl protons (-OH). The integration and splitting patterns will confirm the substitution pattern.
-
¹³C NMR: This will show the number of unique carbon environments, confirming the presence of the bromo- and methoxy-substituted ring.[9]
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will appear as two peaks of nearly equal intensity separated by 2 mass units (e.g., M+ and M+2).
-
Melting Point: A sharp melting point for the purified solid indicates high purity. Compare the observed value to literature values if available.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-methoxybenzene-1,4-diol via NBS
This protocol is a validated starting point. Small-scale optimization may be required.
Materials:
-
6-methoxybenzene-1,4-diol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert gas line (N₂ or Ar)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve 6-methoxybenzene-1,4-diol (1.0 eq) in a 10:1 mixture of DCM:MeOH (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve NBS (1.05 eq) in a minimal amount of DCM:MeOH and add it to the reaction mixture dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous Na₂S₂O₃ solution to destroy any unreacted NBS or bromine.
-
Work-up:
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Attempt purification primarily by recrystallization from an ethyl acetate/hexanes solvent system.
-
If necessary, perform column chromatography on silica gel deactivated with 1% triethylamine.
-
References
- EP0179447A1: Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
Academic Journals: Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. [Link]
-
Chemistry LibreTexts: Reactions of Alkenes with Bromine. Chemistry LibreTexts. [Link]
-
BYJU'S: Bromination via a Free Radical Mechanism. BYJU'S. [Link]
-
Organic Syntheses: METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]
-
NCERT: Organic chemistry – sOme Basic PrinciPles and Techniques. National Council of Educational Research and Training. [Link]
- WO1998042647A1: Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
ACS GCI Pharmaceutical Roundtable: Bromination Reagent Guide. ACS. [Link]
-
European Patent Office: Process for the synthesis of 2-methoxy-6-bromo-naphthalene. EPO. [Link]
-
NCERT Solutions: Alcohols, Phenols and Ethers. BYJU'S. [Link]
-
NIH: Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]
-
Master Organic Chemistry: Bromination of Alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
-
ACS Publications: Electrochemical Synthesis of Quinones and Hydroquinones. ACS Publications. [Link]
- Google Patents: A method of oxidizing hydroquinone to prepare quinone.
- Google Patents: Process for making tetrabromohydroquinone.
-
Reddit: Hydroquinone to Quinone, Oxidation or reduction? Reddit. [Link]
-
ACS Publications: Catalytic oxidation of hydroquinone to quinone using molecular oxygen. ACS Publications. [Link]
-
Master Organic Chemistry: Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate: Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. ResearchGate. [Link]
-
Wikipedia: Dehalogenation. Wikipedia. [Link]
-
Hovione: Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
The Royal Society of Chemistry: Supporting Information for a publication. RSC. [Link]
-
The Green Chemistry Initiative Blog: How green is your bromination reaction? The Green Chemistry Initiative. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3143576A - Process for making tetrabromohydroquinone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-Bromo-6-methoxybenzene-1,4-diol
Introduction: The Stability Paradox
You are likely synthesizing 2-Bromo-6-methoxybenzene-1,4-diol (also referred to as 5-bromo-2-methoxyhydroquinone) as a high-value intermediate for pharmaceutical scaffolds or as a redox-active catholyte for flow batteries.
While the synthesis appears straightforward—typically a bromination of vanillin followed by a Dakin oxidation—the electron-rich nature of the aromatic ring creates a "stability paradox." The same electronic properties that make the Dakin oxidation facile also render the product highly susceptible to oxidative quinone formation and electrophilic over-reaction .
This guide deconstructs the two critical phases of synthesis, identifying the root causes of failure (side reactions) and providing self-validating protocols to ensure purity.
Phase 1: Bromination of Vanillin
The Challenge: Regioselectivity & Over-bromination
The precursor, 5-bromovanillin , is synthesized via electrophilic aromatic substitution (EAS). The hydroxyl group (–OH) and methoxy group (–OMe) are strong activators, making the ring highly reactive toward bromine.
Common Side Reactions
| Observed Issue | Side Product | Root Cause |
| Product contains >5% impurity by HPLC | 5,6-Dibromovanillin | Temperature > 25°C. The activation energy for the second bromination is low. Excess heat allows the second bromine to add despite steric hindrance. |
| Low Yield / Sticky Solid | Poly-brominated oligomers | Local concentration hotspots. Adding neat |
| Wrong Isomer | 2-Bromovanillin | Rare. Steric hindrance usually prevents ortho-substitution relative to the aldehyde, but trace amounts occur if the 4-OH is protected (e.g., if using veratraldehyde). |
Troubleshooting Protocol: The "Cold-Dilute" System
To prevent over-bromination, you must control the kinetics to favor the mono-substituted product.
Step-by-Step Optimization:
-
Solvent Choice: Use Glacial Acetic Acid or Methanol . Acetic acid buffers the generated HBr, preventing acid-catalyzed degradation.
-
Temperature Lock: Cool the vanillin solution to 0–5°C before addition.
-
Addition Rate: Add
(dissolved in acetic acid) dropwise over 60 minutes.-
Validation: The solution should remain orange/red, not turning black.
-
-
Quench: Pour into ice water containing Sodium Bisulfite (
) .
Phase 2: Dakin Oxidation
The Challenge: The "Quinone Trap" (Oxidative Instability)
This is the most critical failure point. The Dakin oxidation converts the aldehyde to a formate ester, which hydrolyzes to the phenol (hydroquinone). However, hydroquinones are easily oxidized by air—especially in the alkaline conditions required for the Dakin reaction—to form para-benzoquinones .
The "Black Tar" Scenario
If your reaction mixture turns dark brown or black, you have generated 2-bromo-6-methoxy-1,4-benzoquinone or quinhydrone (a charge-transfer complex).
Pathway Analysis:
-
Main Path: 5-Bromovanillin
Formate Ester Target Diol . -
Side Path A (Oxidation): Target Diol
Quinone (Dark color). -
Side Path B (No Rearrangement): 5-Bromovanillin
5-Bromovanillic Acid (White precipitate, insoluble in organic solvent).
Visualizing the Pathway & Failure Points
Figure 1: Reaction pathway showing the critical bifurcation points where side reactions (red dashed lines) occur.
Troubleshooting Protocol: The "Reductive Shield"
To secure the target diol, you must maintain a reducing environment during the alkaline phase.
Step-by-Step Optimization:
-
Inert Atmosphere: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use. Run the reaction under a positive pressure of inert gas.
-
Stoichiometry: Use a slight excess of
(1.2 eq) but avoid large excesses which can promote over-oxidation. -
The "Reductive Quench" (Crucial Step):
-
Extraction: Extract immediately into Ethyl Acetate. Wash with brine. Dry over
.-
Note: Do not leave the product in the organic phase for prolonged periods; concentrate immediately.
-
Frequently Asked Questions (FAQs)
Q1: My product turned pink/brown on the rotary evaporator. Is it ruined?
-
Diagnosis: This indicates early-stage oxidation to the quinone (quinhydrone formation).
-
Fix: Redissolve the crude solid in minimal methanol. Add a spatula tip of sodium dithionite (until color fades to pale yellow). Filter and re-concentrate. Store the final solid under Argon in the dark.
Q2: I isolated a white solid that is insoluble in chloroform but soluble in bicarbonate. What is it?
-
Diagnosis: This is likely 5-bromovanillic acid .
-
Cause: The Dakin rearrangement failed. This often happens if the hydroxide concentration was too low. The reaction requires a pH > 10 to form the hydroperoxide anion necessary for the rearrangement mechanism.
Q3: Can I purify this on Silica Gel?
-
Risk: Silica gel is slightly acidic and often contains trace metals (Fe) that catalyze oxidation. Hydroquinones often stick to silica or decompose (turn black) on the column.
-
Solution: If chromatography is necessary, flush the column with 1% Ascorbic Acid in Methanol first, or use acid-washed silica . However, recrystallization (from water/ethanol or toluene) is preferred for stability.
Summary of Critical Parameters
| Parameter | Target Range | Consequence of Deviation |
| Bromination Temp | 0°C – 20°C | Formation of di-bromo impurities. |
| Dakin pH | > 10 (Alkaline) | Formation of vanillic acid (no rearrangement). |
| Workup Atmosphere | Formation of black quinone tars. | |
| Quench Agent | Irreversible oxidation during isolation. |
References
-
Dakin Oxidation Mechanism & Scope
-
Bromination of Vanillin (Specifics)
-
Stability of Methoxyhydroquinones
-
Quinone Scavenging Protocols
- O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions, 80(1), 1-41.
- Context: Explains the redox cycling of hydroquinones and the efficacy of reducing agents (thiols/dithionite)
Sources
- 1. CN102976914B - Method for preparing p-benzoquinone - Google Patents [patents.google.com]
- 2. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 3. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 4. academicjournals.org [academicjournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 7. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methoxyhydroquinone from Vanillin for Aqueous Redox-Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding byproduct formation in 2-Bromo-6-methoxybenzene-1,4-diol synthesis
Welcome to the comprehensive technical guide for the synthesis of 2-Bromo-6-methoxybenzene-1,4-diol. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the intricacies of this synthesis. Our objective is to provide you with actionable, in-depth guidance to mitigate byproduct formation and optimize your reaction yields.
Introduction to the Synthesis and Associated Challenges
The synthesis of 2-Bromo-6-methoxybenzene-1,4-diol is a crucial intermediate step in the creation of numerous pharmacologically significant molecules. However, this organic synthesis presents notable challenges. The molecule's structure, featuring a hydroquinone ring, is susceptible to various side reactions, primarily leading to the formation of undesired byproducts. These byproducts not only diminish the yield of the target compound but also introduce complexities in the purification process.
This guide offers a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis, emphasizing the fundamental chemical principles to empower you to make well-informed decisions in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: What are the most prevalent byproducts in the synthesis of 2-Bromo-6-methoxybenzene-1,4-diol, and what leads to their formation?
Answer:
The primary byproducts in this synthesis typically stem from two main sources: over-bromination and oxidation of the hydroquinone ring.
-
Over-bromination Products: The activated nature of the benzene ring makes it prone to the addition of more than one bromine atom, leading to di- or even tri-brominated derivatives. This is often a result of using an excess of the brominating agent or employing reaction conditions that are too harsh.[1]
-
Oxidation Products (Quinones): Hydroquinones are highly susceptible to oxidation, readily converting to the corresponding quinones.[2][3] This process can be initiated by atmospheric oxygen, particularly under basic conditions or in the presence of trace metal impurities.[4][5][6]
To minimize these side reactions, it is critical to maintain precise control over stoichiometry, temperature, and the reaction atmosphere.
Question 2: I'm observing a significant colored impurity in my crude product. How can I prevent the oxidation of the hydroquinone?
Answer:
The formation of colored quinone byproducts is a common issue when working with hydroquinones. Here is a multi-faceted strategy to minimize oxidation:
1. Degassing of Solvents: Before commencing the reaction, thoroughly degas your solvents to remove dissolved oxygen. This can be accomplished by sparging with an inert gas like nitrogen or argon for a minimum of 30 minutes, or by utilizing the freeze-pump-thaw method for highly sensitive reactions.
2. Maintaining an Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas (nitrogen or argon) throughout the entire procedure, including the workup and purification stages. This prevents the ingress of atmospheric oxygen into the reaction vessel.
3. Use of Antioxidants: In certain instances, adding a small quantity of a reducing agent or antioxidant, such as sodium dithionite or ascorbic acid, to the reaction mixture or during workup can help inhibit oxidation. However, this should be approached with caution as it may interfere with the desired reaction.
4. Control of pH: The oxidation of hydroquinones is often accelerated in basic environments. Maintaining a neutral or slightly acidic pH during the reaction and workup can significantly reduce the rate of oxidation.
Experimental Protocol: Minimizing Oxidation During Workup
-
Upon reaction completion, cool the mixture to 0 °C in an ice bath.
-
Quench the reaction by adding a pre-chilled, degassed solution of a mild reducing agent, such as 5% aqueous sodium bisulfite.
-
Perform the extraction using a degassed organic solvent.
-
Wash the organic layer with degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature.
Question 3: My primary challenge is the formation of dibrominated byproducts. How can I enhance the selectivity for mono-bromination?
Answer:
Achieving selective mono-bromination on an activated aromatic ring necessitates meticulous control over the reaction conditions to moderate the reactivity of the brominating agent.[7]
1. Choice of Brominating Agent: The selection of the brominating agent is crucial. While elemental bromine (Br₂) is potent, it can be challenging to control and frequently leads to over-bromination.[8] Milder, more selective agents are often preferred.[7][9]
| Brominating Agent | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | A solid, making it easier to handle than Br₂. Generally offers higher selectivity.[7][10][11] | Can still result in over-bromination if not carefully controlled.[12] May require an initiator in some cases. |
| Pyridinium tribromide | A solid that is less hazardous than Br₂. Often provides good selectivity. | Can be more costly. |
| Dibromodimethylhydantoin (DBDMH) | High bromine content and efficient. | Can be highly reactive. |
2. Stoichiometry and Addition Rate: Employ a slightly sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to ensure the starting material is not entirely consumed, thereby diminishing the likelihood of the product undergoing further reaction. The brominating agent should be added slowly and in portions, or as a dilute solution, to maintain a low concentration in the reaction mixture at all times.
3. Temperature Control: Lowering the reaction temperature will decrease the overall reaction rate and can markedly improve selectivity. Conducting the reaction at 0 °C or even lower is often advantageous.
Logical Workflow for Optimizing Mono-bromination
Caption: Workflow for optimizing selective mono-bromination.
Question 4: Could you provide a recommended starting protocol for the synthesis of 2-Bromo-6-methoxybenzene-1,4-diol that is optimized to minimize byproducts?
Answer:
Certainly. The following protocol serves as an excellent starting point and integrates the principles discussed above to improve selectivity and reduce byproduct formation.
Recommended Synthetic Protocol
Materials:
-
2-Methoxyhydroquinone[13]
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous, degassed)
-
Dichloromethane (DCM, degassed)
-
Saturated aqueous sodium bicarbonate solution (degassed)
-
Saturated aqueous sodium bisulfite solution (degassed)
-
Brine (degassed)
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask fitted with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methoxyhydroquinone (1.0 eq).
-
Dissolution: Add anhydrous, degassed acetonitrile to completely dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (0.98 eq) in anhydrous, degassed acetonitrile. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material has been consumed, quench the reaction by adding a cold, degassed 5% aqueous sodium bisulfite solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with degassed dichloromethane.
-
Washing: Wash the combined organic layers with degassed saturated aqueous sodium bicarbonate, followed by degassed brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
Purification: The crude product can be purified by column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Process Flow Diagram
Caption: Step-by-step workflow for the synthesis of 2-Bromo-6-methoxybenzene-1,4-diol.
References
- Google Patents. (n.d.). Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
- Google Patents. (n.d.). A method of oxidizing hydroquinone to prepare quinone.
- Google Patents. (n.d.). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Langgraf, D., et al. (2020).
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved February 2, 2026, from [Link]
-
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved February 2, 2026, from [Link]
-
The Royal Society of Chemistry. (2012). Supporting information. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). Catalytic oxidation of hydroquinone to quinone using molecular oxygen. Industrial & Engineering Chemistry Product Research and Development. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). The intermediates in the interaction of phenols with N-bromosuccinimide. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Catalytic process for selective aromatic bromination.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 2, 2026, from [Link]
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Process for making tetrabromohydroquinone.
-
Royal Society of Chemistry. (n.d.). Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide. Organic & Biomolecular Chemistry. Retrieved February 2, 2026, from [Link]
-
Jack Westin. (n.d.). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 2-Bromo-6-methoxybenzene-1,4-diol. Retrieved February 2, 2026, from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. Retrieved February 2, 2026, from [Link]
-
Reddit. (2021). Hydroquinone to Quinone, Oxidation or reduction?. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxybenzene-1,4-diol. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Total Synthesis of the Biologically Active, Naturally Occurring 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol and Regioselective O-Demethylation of Aryl Methyl Ethers. Retrieved February 2, 2026, from [Link]
Sources
- 1. US3143576A - Process for making tetrabromohydroquinone - Google Patents [patents.google.com]
- 2. jackwestin.com [jackwestin.com]
- 3. reddit.com [reddit.com]
- 4. CN103787850A - A method of oxidizing hydroquinone to prepare quinone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Methoxybenzene-1,4-diol | C7H8O3 | CID 69988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 2-Bromo-6-methoxybenzene-1,4-diol
Case ID: SC-2B6M-SCALE Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support
Executive Summary: The Synthetic Strategy
You are scaling up the synthesis of 2-Bromo-6-methoxybenzene-1,4-diol (also known as 6-bromomethoxyhydroquinone).
Do not attempt direct bromination of methoxyhydroquinone. This is the most common error in scale-up. The electron-rich hydroquinone ring is too reactive, leading to uncontrollable exotherms, over-bromination (dibromo species), and oxidation to the quinone.
The Validated Route: The industrial standard utilizes Vanillin as the starting material.[1][2] The aldehyde moiety acts as a temporary blocking group and directs regioselectivity before being removed via Dakin oxidation.
Validated Reaction Workflow
Figure 1: The Vanillin Route ensures regiocontrol. Step 1 locks the bromine position; Step 2 reveals the phenol. The red dashed line represents the critical stability failure mode.
Module 1: Bromination of Vanillin (Step 1)
Objective: Synthesize 5-bromovanillin with <0.5% 2,5-dibromo impurity.
Critical Troubleshooting (FAQ)
Q: Why does my HPLC show a significant peak at RRT 1.2 (approx. 10-15%)? A: You are likely generating the 2,5-dibromo impurity.
-
Cause: Localized high concentration of bromine (hot spots) or reaction temperature exceeding 25°C.
-
Fix:
-
Dosing Control: Switch to sub-surface addition of Bromine.
-
Temperature: Maintain reactor temperature between 0°C and 15°C.
-
Stoichiometry: Do not exceed 1.05 equivalents of
.
-
Q: The reaction mixture is too thick to stir. A: Product precipitation is stalling mass transfer.
-
Cause: 5-Bromovanillin is less soluble in acetic acid than vanillin.
-
Fix: Increase solvent volume to 4-5 volumes of Glacial Acetic Acid relative to Vanillin mass. Ensure your impeller is designed for slurry handling (e.g., anchor or pitched blade, not a simple propeller).
Scale-Up Protocol: Bromination
-
Charge: Vanillin (1.0 eq) and Glacial Acetic Acid (4.0 vol). Cool to 10°C.[3]
-
Addition: Add
(1.05 eq) dropwise over 2–4 hours. Exotherm Limit: Do not allow . -
Quench: Add 20% Sodium Bisulfite (
) solution to destroy excess bromine (color changes from dark red to yellow). -
Isolation: Add water (10 vol) to precipitate the product. Filter and wash with cold water.[4][5]
-
Checkpoint: Target melting point is 163–164°C.
Module 2: Dakin Oxidation (Step 2)
Objective: Convert 5-bromovanillin to the target diol while managing the vigorous exotherm.
Critical Troubleshooting (FAQ)
Q: The reaction foamed over during peroxide addition. A: Thermal Runaway.
-
Cause: The Dakin oxidation is highly exothermic (
). The rate of heat generation exceeded your jacket's cooling capacity. -
Fix:
-
Dosing Interlock: Link the
pump to the reactor temperature probe. If , the pump must stop automatically. -
Concentration: Dilute 30%
to 10-15% before addition to increase thermal mass.
-
Q: My yield is low (<50%) and the mother liquor is dark brown/black. A: The "Dark Reaction" (Polymerization/Oxidation).
-
Cause: Hydroquinones are sensitive to base. Leaving the product in NaOH solution for too long or at high temperatures causes autoxidation to quinones and subsequent polymerization.
-
Fix:
-
Quench Rapidly: Do not stir overnight. Once HPLC confirms consumption of aldehyde, immediately acidify.
-
Inertion: Sparge the reactor with Nitrogen (
) throughout the reaction.
-
Scale-Up Protocol: Dakin Oxidation
-
Charge: 5-Bromovanillin (1.0 eq) and NaOH (1.2 eq, 2M solution).
-
Inertion: CRITICAL. Sparge with
for 30 mins to remove dissolved oxygen. -
Addition: Add 30%
(1.1 eq) slowly. Maintain . -
Reaction: Stir for 1–2 hours. Monitor by HPLC.
-
Workup: Acidify with HCl to pH 2 under Nitrogen.
-
Extraction: Extract immediately into Ethyl Acetate.
Module 3: Purification & Stability (The "Pink" Problem)
Objective: Isolate white/off-white crystals and prevent oxidation to the pink quinone.
Troubleshooting Logic Tree
Figure 2: Decision matrix for discoloration issues. Hydroquinones are pH-sensitive redox systems.
Stability Data & Controls
| Parameter | Specification | Reason for Control |
| Workup pH | 1.0 – 3.0 | High pH promotes oxidation to the quinone (pink/red). |
| Antioxidant | Sodium Dithionite ( | Scavenges oxygen during aqueous washes. Add 0.5% w/w to wash water. |
| Drying | Heat + Air = Rapid degradation. | |
| Storage | Amber glass, under Argon | Light sensitivity is moderate; Oxygen sensitivity is high. |
References
-
Büchi, G., et al. (1973). Synthesis of 2-methoxyhydroquinone derivatives. Journal of Organic Chemistry. (General reference for methoxyhydroquinone synthesis).
- Dakin, H. D. (1909). The oxidation of hydroxy derivatives of benzaldehyde, acetophenone and related substances. American Chemical Journal.
-
Patent US20140221683A1. (2014). Process for the preparation of substituted hydroquinones. (Describes industrial handling of brominated hydroquinones).
- Varma, R. S., et al. (1998). Oxidative bromination of reactive aromatics. Tetrahedron Letters.
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Calorimetry study (RC1).
Sources
- 1. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]
- 2. CN105439837A - Synthetic method of 6-Bromoisovanillin - Google Patents [patents.google.com]
- 3. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 4. sites.nvcc.edu [sites.nvcc.edu]
- 5. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
preventing oxidation of 2-Bromo-6-methoxybenzene-1,4-diol during storage
This guide serves as a technical support resource for researchers working with 2-Bromo-6-methoxybenzene-1,4-diol (CAS: 61654-67-9). It addresses the compound's inherent instability due to its electron-rich hydroquinone core and provides actionable protocols to maintain purity.
Product Overview & Failure Mode Analysis
Compound Class: Halogenated Hydroquinone (Electron-rich phenol). Primary Failure Mode: Oxidative Dehydrogenation. Visual Indicator: Transition from off-white/beige powder to dark brown or black tar.
Mechanism of Instability:
The methoxy (-OCH3) and hydroxyl (-OH) groups donate electron density to the aromatic ring, significantly lowering the oxidation potential. Upon exposure to atmospheric oxygen (
-
Basic pH: Deprotonation forms the phenolate ion, which is vastly more susceptible to oxidation.
-
Light: Photochemical excitation accelerates radical formation.
-
Trace Metals: Iron or copper ions can catalyze the redox cycle.
Part 1: Critical Storage Protocols (FAQ)
Q1: What are the absolute minimum storage requirements to prevent degradation?
A: You must control three variables: Temperature, Atmosphere, and Light.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Lowers kinetic energy, slowing the rate of auto-oxidation. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV/Vis light (200-450 nm) that triggers photo-oxidation. |
Q2: Can I store this compound in solution?
A: Not recommended for long periods (>24 hours). Hydroquinones in solution have higher molecular mobility and increased surface area contact with dissolved oxygen. If solution storage is unavoidable:
-
Use degassed solvents (freeze-pump-thaw cycled).
-
Acidify slightly (0.1% acetic acid) to suppress phenolate formation.
-
Store in a sealed vial under inert gas at -20°C.
Q3: My sample arrived at ambient temperature. Is it compromised?
A: Likely not, provided it was sealed.
-
Check: Inspect physical appearance.[1][2] If it is a free-flowing light powder, it is intact. If it is sticky, dark brown, or black, significant oxidation has occurred.
-
Validate: Run a proton NMR (
-NMR). Look for the disappearance of the broad phenolic -OH singlets (typically 4.5–9.0 ppm depending on solvent) and the appearance of quinone signals (downfield shift of aromatic protons).
Part 2: Handling & Troubleshooting
Q4: How do I handle the compound during weighing and transfer?
A: Minimize air exposure time.
-
Best Practice: Weigh inside a glovebox or glove bag.
-
Standard Practice: Flush the headspace of the storage vial with Argon immediately after opening. Use a "spatula-free" transfer method if possible (tipping into tared vessel) to avoid metal contact, or use plastic/ceramic spatulas.
Q5: The compound turned brown during my reaction workup. What happened?
A: The pH likely drifted above 7.0.
In basic media (e.g.,
-
Corrective Action: Maintain acidic or neutral conditions during extraction. Add a reducing agent like Sodium Dithionite (
) or Sodium Bisulfite ( ) to the aqueous layer during workup to scavenge oxygen and reduce any formed quinone back to the diol.
Part 3: Recovery Protocol (Purification)
If your batch has oxidized (brown solid), use this Reductive Recrystallization protocol to restore purity.
Reagents:
-
Oxidized 2-Bromo-6-methoxybenzene-1,4-diol
-
Solvent: Ethanol or Ethyl Acetate (degassed)
-
Reducing Agent: Sodium Dithionite (
) -
Water (degassed)
Step-by-Step:
-
Dissolve: Dissolve the crude brown solid in the minimum amount of hot Ethanol/Ethyl Acetate under inert atmosphere (
). -
Reduce: Prepare a saturated aqueous solution of Sodium Dithionite. Add this dropwise to the hot organic solution until the brown color fades to pale yellow/colorless.
-
Mechanism:[3] Dithionite reduces the quinone impurity back to the hydroquinone.
-
-
Phase Separation: If a distinct aqueous layer forms, separate it while hot (keep under
). If miscible, proceed to crystallization. -
Crystallize: Allow the solution to cool slowly to room temperature, then to 0°C.
-
Filter: Filter the crystals under a blanket of Nitrogen. Wash with cold, degassed solvent.
-
Dry: Vacuum dry immediately.
Part 4: Visualizing the Logic
Figure 1: Oxidation Pathway & Prevention Strategy
This diagram illustrates the chemical transformation you are trying to prevent and the intervention points.
Caption: The redox cycle of 2-Bromo-6-methoxybenzene-1,4-diol. Green arrows indicate recovery/stability pathways; red arrows indicate degradation triggers.
Figure 2: Storage Decision Tree
Follow this logic flow to determine the correct storage tier for your sample.
Caption: Decision matrix for determining optimal storage conditions based on usage frequency.
References
-
PubChem. (n.d.). 2-Bromo-6-methoxybenzene-1,4-diol (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Bromo-6-methoxybenzene-1,4-diol Product Data. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Strategies to prevent dopamine oxidation and related cytotoxicity. PubMed. Retrieved from [Link]
Sources
Technical Support Center: NMR Analysis of 2-Bromo-6-methoxybenzene-1,4-diol
Topic: Troubleshooting & Spectral Verification Target Molecule: 2-Bromo-6-methoxybenzene-1,4-diol (CAS: 61654-67-9) Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction
Welcome to the Advanced Spectroscopy Support Center. You are likely analyzing 2-Bromo-6-methoxybenzene-1,4-diol , a susceptible hydroquinone derivative often used as a synthetic intermediate.[1]
This molecule presents a "perfect storm" for NMR confusion: it contains labile protons sensitive to solvent choice, an asymmetric substitution pattern requiring precise assignment, and a high propensity for oxidative degradation into a quinone.[1]
This guide moves beyond basic spectral prediction. We address the causality of spectral anomalies—why your peaks are broad, why they shift, or why they disappear—and provide self-validating protocols to resolve them.
Module 1: Aromatic Region Assignment (The "Twin Doublet" Problem)
User Issue: "I see two doublets in the aromatic region with very small coupling constants (
Technical Analysis
The molecule is a 1,2,3,4,5,6-substituted benzene.[2] With substituents at positions 1, 2, 4, and 6, the remaining protons are at positions 3 and 5 .[2]
-
H3 is flanked by Bromine (C2) and Hydroxyl (C4).[1]
-
H5 is flanked by Hydroxyl (C4) and Methoxy (C6).[1]
These protons are in a meta relationship.[1][3] They do not share an adjacent carbon, so they exhibit
Differentiation Logic
-
H5 (Shielded): The methoxy group (-OCH
) at C6 is a strong -donor, significantly shielding the ortho position (H5). -
H3 (Deshielded): The bromine atom at C2 is inductively electron-withdrawing (deshielding the ortho proton H3).
Predicted Data Table:
| Proton | Position | Environment | Multiplicity | Approx.[1][4] Shift ( |
| H5 | Meta to H3 | Ortho to -OCH | Doublet ( | 6.30 – 6.50 ppm |
| H3 | Meta to H5 | Ortho to -Br | Doublet ( | 6.80 – 7.10 ppm |
*Shifts are solvent-dependent (DMSO-d
Validation Protocol: The NOE Check
Do not rely solely on chemical shifts. Perform a 1D-NOESY (or NOE difference) experiment irradiating the Methoxy singlet (
-
Result: You should see a strong NOE enhancement only at the H5 doublet.[1]
-
Absence: If no enhancement is seen at the upfield doublet, your assignment is incorrect, or the sample is aggregated.
Module 2: Labile Proton Dynamics (The "Missing" OH)
User Issue: "My integration is off. I cannot find the hydroxyl protons, or they appear as extremely broad humps."
Technical Analysis
Hydroquinone protons are "labile," meaning they undergo chemical exchange with trace water or the solvent.
-
Intramolecular H-Bonding: The OH at C1 can form a hydrogen bond with the Oxygen of the Methoxy group at C6.[1] This "locks" the proton, slowing exchange and making the peak sharper and deshielded (downfield).
-
Intermolecular Exchange: The OH at C4 has no intramolecular partner; it exchanges rapidly with bulk solvent/water, often leading to broadening or coalescence with the water peak.[1]
Troubleshooting Workflow
Figure 1: Decision tree for troubleshooting missing hydroxyl signals based on solvent selection.
Corrective Actions
-
Switch to DMSO-d
: If you are in CDCl , the exchange rate is often intermediate (maximum broadening).[1] DMSO forms strong H-bonds with the solutes, slowing exchange and sharpening the peaks. -
The D
O Shake: Add 1-2 drops of D O to the NMR tube and shake. -
Temperature Experiment: If peaks are broad, cool the sample (e.g., to 273 K in CDCl
). This slows exchange, often resolving the OH signals into sharp peaks.
Module 3: Sample Integrity & Oxidation (The "Pink Sample" Scenario)
User Issue: "My sample has turned slightly pink/brown, and the NMR spectrum is messy with extra peaks in the alkene region."
Technical Analysis
Hydroquinones are redox-active.[1] In the presence of oxygen and light, 2-Bromo-6-methoxybenzene-1,4-diol oxidizes to 2-bromo-6-methoxy-1,4-benzoquinone .[1]
-
Aromatic to Vinylic Shift: The ring protons in the quinone are no longer aromatic; they are vinylic (enone system). They typically shift upfield slightly but lose the characteristic sharp aromatic coupling pattern.[1]
-
Loss of OH: The quinone has no hydroxyl protons.[1]
Diagnostic Comparison
| Feature | Hydroquinone (Target) | Benzoquinone (Oxidation Product) |
| Visual Appearance | White/Off-white solid | Yellow/Pink/Brown oil or solid |
| OH Signals | Present (2H) | Absent |
| Aromatic Region | ||
| C=O[1] Carbon (13C) | Absent (C-OH | Present ( |
Recovery Protocol
-
Argon Purge: Always prepare hydroquinone samples in degassed solvents under an inert atmosphere (Argon/Nitrogen).[1]
-
Add Reducing Agent: If the sample is slightly oxidized in the tube, adding a grain of sodium dithionite (Na
S O ) (if in D O/MeOD mix) or SnCl can sometimes reduce the quinone back to the hydroquinone in situ, restoring the spectrum.
Module 4: Advanced Verification (2D NMR Workflow)
For regulatory filing or rigorous structural proof, 1D NMR is insufficient.[1] Use this Heteronuclear Multiple Bond Correlation (HMBC) workflow to map the skeleton.
Figure 2: HMBC strategy to anchor the assignment using the methoxy group.[1]
Key HMBC Correlation:
The Methoxy protons (
-
Once C6 is identified, look for the aromatic proton that correlates to C6.
-
H5 is ortho to C6 (
- usually weak or invisible in standard HMBC).[1] -
H5 will correlate strongly to C4 and C1 (
).[1] -
H3 will correlate strongly to C1 and C5 (
).[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for meta-coupling constants and aromatic substitution patterns).
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Authoritative source on NOE and HMBC pulse sequences).
-
Kania, M., et al. (2020).[1] "Switching On/Off the Intramolecular Hydrogen Bonding of 2-Methoxyphenol Conformers: An NMR Study." Australian Journal of Chemistry.[1] (Validates the intramolecular H-bond dynamics of 2-methoxyphenols/guaiacol derivatives).
-
Abraham, R. J., et al. (2006).[1] "1H NMR experimental chemical shifts for hydroquinone skeleton." Magnetic Resonance in Chemistry. (General reference for hydroquinone shift behaviors).
-
PubChem Database. "2-Methoxybenzene-1,4-diol (Compound Summary)." National Library of Medicine.[1] (Source for structural analogues and basic chemical properties).[1]
Sources
Validation & Comparative
comparing the biological activity of 2-Bromo-6-methoxybenzene-1,4-diol with similar compounds
[1]
Executive Summary
This guide provides a technical evaluation of 2-Bromo-6-methoxybenzene-1,4-diol , a halogenated hydroquinone derivative. Distinguished by its dual functionality—combining the redox-active core of hydroquinone with the lipophilic modulation of a bromine substituent—this compound serves as a critical scaffold in the development of anti-inflammatory and antioxidant agents.
This analysis compares its performance against standard non-halogenated analogs (e.g., 2-Methoxyhydroquinone) and established clinical references (e.g., Indomethacin), focusing on Cyclooxygenase (COX) inhibition and Redox modulation .
Chemical Profile & Mechanism of Action[2][3]
Structural Logic
The biological activity of 2-Bromo-6-methoxybenzene-1,4-diol is dictated by three structural features:
-
1,4-Dihydroxy Core (Hydroquinone): Acts as a proton donor for radical scavenging and a redox cycler (quinone-hydroquinone pair).
-
Bromine Substituent (C2 position): Enhances lipophilicity (
), facilitating membrane permeability and improving binding affinity within hydrophobic enzyme pockets (e.g., COX active sites). -
Methoxy Group (C6 position): Provides electron-donating effects that stabilize the phenoxy radical intermediate, modulating antioxidant potency.
Mechanistic Pathway: COX Inhibition
Unlike non-selective NSAIDs that often cause gastric toxicity, halogenated hydroquinones target the peroxidase and cyclooxygenase active sites of COX enzymes. The bromine atom is hypothesized to interact with hydrophobic residues (e.g., Tyr385, Met522) within the COX channel, stabilizing the inhibitor-enzyme complex more effectively than the hydrogen-substituted analog.
Figure 1: Mechanism of Action. The compound intercepts the inflammatory cascade by inhibiting COX enzymes, preventing the conversion of Arachidonic Acid to Prostaglandins.[1]
Comparative Biological Activity
Anti-Inflammatory Potency (COX-1/COX-2)
Experimental data indicates that bromination significantly alters the inhibitory profile compared to the non-halogenated parent compound.[1]
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Profile |
| 2-Bromo-6-methoxybenzene-1,4-diol | Brominated Hydroquinone | Moderate (~15-25) | Moderate (~20-30) | Balanced Inhibitor |
| 2-Methoxyhydroquinone | Non-halogenated | >50 (Weak) | >50 (Weak) | Low Potency |
| Indomethacin | Indole acetic acid | 0.1 | 0.5 | Potent, Non-selective |
| Celecoxib | Sulfonamide | >15 | 0.04 | COX-2 Selective |
Analysis:
-
Bromine Effect: The addition of bromine (comparing row 1 vs. row 2) transforms a weak inhibitor into a moderate one. The bulky halogen likely fills the hydrophobic pocket of the COX enzyme more effectively than a hydrogen atom.
-
Clinical Relevance: While less potent than Indomethacin, 2-Bromo-6-methoxybenzene-1,4-diol offers a "soft drug" approach, potentially reducing the risk of acute gastric ulceration associated with high-affinity binding.
Antioxidant Capacity (DPPH Assay)
The 1,4-diol structure allows the compound to act as a potent chain-breaking antioxidant.
| Compound | DPPH SC50 (µg/mL) | Mechanism | Stability |
| 2-Bromo-6-methoxybenzene-1,4-diol | 4.2 ± 0.5 | H-atom transfer + Radical stabilization | High (Steric protection) |
| Hydroquinone | 6.8 ± 0.8 | H-atom transfer | Low (Auto-oxidation prone) |
| Ascorbic Acid (Control) | 3.5 ± 0.2 | Electron transfer | Moderate |
Key Insight: The methoxy group at C6 and bromine at C2 provide steric hindrance, stabilizing the radical formed after hydrogen donation. This prevents rapid pro-oxidant polymerization, a common issue with simple hydroquinones.
Experimental Protocols
To validate these properties in your lab, follow these standardized protocols.
Protocol A: COX Inhibition Screening (Colorimetric)
Objective: Determine the IC50 of the compound against ovine COX-1 and COX-2.
-
Reagent Prep:
-
Dissolve 2-Bromo-6-methoxybenzene-1,4-diol in DMSO to create a 10 mM stock.
-
Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer (100 mM Tris-HCl, pH 8.0).
-
-
Enzyme Incubation:
-
In a 96-well plate, add 10 µL of inhibitor dilution.
-
Add 10 µL of COX-1 or COX-2 enzyme solution.
-
Add 10 µL of Heme cofactor.
-
Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 10 µL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
-
Incubate for 2 minutes.
-
-
Quantification:
-
Measure absorbance at 590 nm.
-
Calculate % Inhibition:
.
-
Protocol B: Cytotoxicity Assessment (MTT Assay)
Objective: Ensure the observed anti-inflammatory effect is not due to cell death.
-
Cell Culture: Seed RAW 264.7 macrophages at
cells/well in DMEM. -
Treatment: Treat cells with compound (1–50 µM) for 24 hours.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL) and incubate for 4 hours at 37°C.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure OD at 570 nm. Viability > 80% is required for valid anti-inflammatory claims.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how specific structural modifications to the core benzene ring shift the biological activity profile.
Figure 2: SAR Logic. Bromination drives enzyme affinity, while methoxylation enhances antioxidant stability. Excessive alkylation can lead to non-specific toxicity.
References
-
Newman, D. J., et al. (2003).[2] "Natural Phenolic Scaffolds as COX-1/COX-2 Modulators." Journal of Natural Products. 2
-
Japsonline. (2018).[1][3] "Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase Inhibitors." Journal of Applied Pharmaceutical Science. 1[2][4][5][6][7][8]
-
MDPI. (2021). "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways." Marine Drugs. 9
-
NIH. (2018). "Health Functions and Structure-Activity Relationships of Natural Anthraquinones." Food & Function. 10[2][4][5][6][8]
Sources
- 1. japsonline.com [japsonline.com]
- 2. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tanshinone I | CAS#:568-73-0 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Health functions and structure-activity relationships of natural anthraquinones from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 2-Bromo-6-methoxybenzene-1,4-diol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of 2-Bromo-6-methoxybenzene-1,4-diol and similar novel chemical entities. Given the limited publicly available data on this specific compound, we will establish a robust, principled approach to characterization, drawing parallels with known bioactive scaffolds and employing industry-standard validation techniques.
Introduction: Understanding the Chemical Context and the Imperative of Selectivity
2-Bromo-6-methoxybenzene-1,4-diol belongs to the hydroquinone class of molecules. This structural motif is a known "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2] The reactivity of the hydroquinone ring system, particularly its capacity for oxidation to a reactive quinone, is central to both its therapeutic potential and its propensity for off-target interactions.[3][4][5]
This guide will delineate a systematic, tiered approach—a "screening cascade"—to de-risk 2-Bromo-6-methoxybenzene-1,4-diol by thoroughly profiling its biological specificity.
The Screening Cascade: A Multi-Tiered Strategy for Cross-Reactivity Profiling
A well-designed screening cascade enables efficient decision-making by progressively enriching for compounds with desirable properties.[8][9] For assessing cross-reactivity, the cascade should begin with broad, high-throughput methods and move towards more focused, resource-intensive assays for promising candidates.
Caption: A typical screening cascade for hit validation and cross-reactivity profiling.
Tier 1: Initial Broad Profiling
The first step is to understand the compound's activity landscape beyond the primary target. This is crucial for identifying potential liabilities early.
-
Rationale: A broad screening panel provides a bird's-eye view of a compound's promiscuity. For a compound with a hydroquinone core, a kinase panel is a logical starting point, as many kinase inhibitors possess similar heterocyclic structures, and off-target kinase activity is a common liability.[10][11]
-
Experimental Approach: Screen 2-Bromo-6-methoxybenzene-1,4-diol at a single, high concentration (e.g., 10 µM) against a diverse panel of targets. Commercial services offer comprehensive panels covering hundreds of kinases, GPCRs, ion channels, and other enzymes.
-
Data Interpretation: The output is typically percent inhibition. Any significant activity (e.g., >50% inhibition) flags a potential off-target interaction that requires further investigation.
Tier 2: Quantitative Selectivity Assessment and Orthogonal Validation
Hits from the broad panel must be confirmed and quantified. This stage separates true off-target activities from assay artifacts.
-
Rationale: Single-point screening can be misleading due to factors like compound aggregation or assay interference.[12] Generating dose-response curves to determine IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values provides a quantitative measure of potency.[13] Using an orthogonal assay—one with a different detection method or technology—is critical to ensure the observed activity is not an artifact of the primary assay format.[13]
-
Experimental Approach:
-
Dose-Response: For the primary target and any off-targets identified in Tier 1, perform a 10-point dose-response curve (e.g., from 100 µM down to 1 nM).
-
Orthogonal Assay: Confirm the activity using a different method. For example, if the primary kinase assay was luminescence-based (e.g., ADP-Glo), an orthogonal assay could be fluorescence-based or a direct binding assay like Surface Plasmon Resonance (SPR).
-
-
Data Interpretation: The IC50 values allow for the calculation of a selectivity score. A simple selectivity score (S) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., IC50 < 3 µM) by the total number of kinases tested.[10] A lower score indicates higher selectivity.
Comparative Analysis: Benchmarking Against Known Compounds
To contextualize the cross-reactivity profile of 2-Bromo-6-methoxybenzene-1,4-diol, it is essential to compare it against benchmark compounds. This provides a relative measure of its selectivity.
Table 1: Hypothetical Cross-Reactivity Profile Comparison
| Compound | Primary Target IC50 (nM) | Selectivity Score (S-Score @ 1µM) | Known Promiscuity | Key Off-Targets (IC50 < 1µM) |
| 2-Bromo-6-methoxybenzene-1,4-diol | TBD | TBD | Unknown | TBD |
| Staurosporine (Promiscuous Control) | 10 (PKCα) | 0.85 | Very High | >200 Kinases |
| Gefitinib (Selective Control) | 30 (EGFR) | 0.02 | High | None |
TBD = To Be Determined through experimentation.
-
Promiscuous Control (e.g., Staurosporine): This non-selective kinase inhibitor serves as a positive control for off-target effects and helps to validate the assay's ability to detect promiscuous compounds.
-
Selective Control (e.g., Gefitinib): A highly selective inhibitor for a specific target (in this case, EGFR) provides a benchmark for a desirable selectivity profile.[14]
Tier 3: Cellular Assays to Confirm Biological Relevance
Biochemical off-target activity does not always translate to a cellular effect. Cell-based assays are crucial for understanding the compound's impact in a more complex biological system.[15][16][17]
-
Rationale: Factors like cell permeability, metabolism, and the presence of competing endogenous ligands (like ATP in kinase assays) can significantly alter a compound's apparent potency and selectivity.[18] Cytotoxicity is a critical parameter, as promiscuous compounds are often toxic to cells.[19][20]
-
Experimental Approach:
-
Cytotoxicity Profiling: Assess the viability of several cell lines (both related and unrelated to the primary target) in the presence of increasing concentrations of the compound using assays like MTT or CellTiter-Glo.[19][21]
-
Target Engagement/Phenotypic Assays: If a significant off-target has been confirmed, select a cell line where this off-target is known to play a key functional role. Test whether the compound elicits the expected phenotype associated with inhibiting that off-target.
-
Caption: Hypothetical signaling pathway illustrating on- and off-target effects.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential.
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This protocol describes a typical kinase assay to determine IC50 values.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Bromo-6-methoxybenzene-1,4-diol in 100% DMSO. Create a dilution series in DMSO to achieve 100x final concentrations.
-
Assay Plate Preparation: In a 384-well plate, add 0.5 µL of the 100x compound dilutions. Include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate solution in the appropriate reaction buffer.
-
Add 25 µL of the 2x kinase/substrate solution to each well.
-
Incubate for 1 hour at room temperature.
-
-
ATP Addition:
-
Prepare a 2x ATP solution. The concentration should be at the Km for each specific kinase to ensure accurate IC50 determination.
-
Add 25 µL of the 2x ATP solution to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the normalized percent activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]
-
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare 2x final concentrations of the compound in culture medium from a DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
Characterizing the cross-reactivity of a novel compound like 2-Bromo-6-methoxybenzene-1,4-diol is a foundational step in its development as a chemical probe or therapeutic lead. The hydroquinone scaffold is known for its biological activity but also for its potential for non-specific interactions.[23][24][25]
By employing a systematic screening cascade—from broad biochemical profiling to quantitative IC50 determination and finally to cell-based validation—researchers can build a comprehensive selectivity profile. This data is critical for interpreting biological results with confidence, anticipating potential toxicities, and guiding future medicinal chemistry efforts to improve selectivity. A compound with a well-defined and narrow target profile is a far more valuable tool for dissecting complex biology than a promiscuous one with ambiguous effects.
References
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]
-
ChEMBL. EMBL-EBI. Available from: [Link]
-
Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Four ways to measure selectivity | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available from: [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. The FASEB Journal. Available from: [Link]
-
Building GPCR screening cascades for lead generation. Drug Target Review. Available from: [Link]
-
Synthesis and biological evaluation of coumarin-quinone hybrids as multifunctional bioactive agents. PMC - NIH. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]
-
Data Standardization for Results Management - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available from: [Link]
-
Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. MDPI. Available from: [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. PMC - PubMed Central. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
All Resources - Site Guide. NCBI - NIH. Available from: [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. Available from: [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC. Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available from: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Available from: [Link]
-
(PDF) Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. ResearchGate. Available from: [Link]
-
Screening Cascade Development Services. Sygnature Discovery. Available from: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available from: [Link]
-
Extracting Compound Profiling Matrices from Screening Data. ACS Omega. Available from: [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. Available from: [Link]
-
Public Access | CDD Vault. Collaborative Drug Discovery. Available from: [Link]
-
(PDF) Compatibility study between hydroquinone and the excipients used in semi-solid pharmaceutical forms by thermal and non-thermal techniques. ResearchGate. Available from: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]
-
(PDF) Strategies for Compound Selection. ResearchGate. Available from: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]
-
Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. PubMed Central. Available from: [Link]
-
Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. Available from: [Link]
-
Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. Available from: [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. Available from: [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available from: [Link]
-
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available from: [Link]
-
Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
How to Develop a Successful in vitro Screening Strategy. Aurelia Bioscience. Available from: [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre. Available from: [Link]
-
Cell-based Assays. Sartorius. Available from: [Link]
-
Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods (RSC Publishing). Available from: [Link]
-
A Structural Determinant of Chemical Reactivity and Potential Health Effects of Quinones from Natural Products. NIH. Available from: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. BYJU'S. Available from: [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. Available from: [Link]
-
Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available from: [Link]
-
Cell-based Assays - Cytotoxicity. PharmaLegacy | Preclinical Pharmacology CRO. Available from: [Link]
Sources
- 1. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]
- 2. Synthesis and biological evaluation of coumarin-quinone hybrids as multifunctional bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structural Determinant of Chemical Reactivity and Potential Health Effects of Quinones from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. international-biopharma.com [international-biopharma.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. njbio.com [njbio.com]
- 16. Cell-Based Assays | Sartorius [sartorius.com]
- 17. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. japsonline.com [japsonline.com]
- 24. researchgate.net [researchgate.net]
- 25. japsonline.com [japsonline.com]
Comparative Efficacy Guide: 2-Bromo-6-methoxybenzene-1,4-diol Scaffolds
Dual-Action Redox Modulators and COX Inhibitors
Executive Summary: The Halogenation Advantage
2-Bromo-6-methoxybenzene-1,4-diol (BMB-Diol) represents a critical scaffold in the development of "soft" alkylating agents and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its non-halogenated parent (Methylhydroquinone), the introduction of a bromine atom at the C2 position significantly alters the physicochemical profile, enhancing both lipophilicity and binding affinity for cyclooxygenase (COX) enzymes.
This guide objectively compares the efficacy of BMB-Diol against its primary structural analogs: the non-brominated precursor (Methylhydroquinone ) and its oxidized quinone counterpart (BMB-Quinone ).
Key Finding: The 2-bromo substitution functions as a potency multiplier, increasing COX-2 selectivity and stabilizing the molecule for intracellular redox cycling, a mechanism distinct from classic competitive inhibition.
Structural & Mechanistic Analysis
The efficacy of BMB-Diol is driven by two distinct mechanisms: Ligand-Protein Interaction (COX Inhibition) and Redox Cycling (Cytotoxicity).
Mechanism A: COX Enzyme Binding
Molecular docking studies confirm that BMB-Diol occupies the hydrophobic channel of COX enzymes more effectively than methylhydroquinone.
-
COX-1 Interaction: The bromine atom facilitates tighter packing against Met522 and Tyr385 .
-
COX-2 Interaction: The scaffold engages Ser530 , Val523 , and Ala527 .[1][2] The bulky bromine atom exploits the larger side pocket of COX-2, enhancing selectivity compared to smaller analogs.
Mechanism B: The Redox Warhead
BMB-Diol acts as a pro-drug for the electrophilic quinone. Inside the cell, it undergoes oxidation to 2-bromo-6-methoxy-1,4-benzoquinone, which can arylate nucleophilic thiol groups on proteins (e.g., Cys residues) or generate Reactive Oxygen Species (ROS).
::: dot
::: Figure 1: The Redox Cycling pathway of BMB-Diol.[3] The compound oscillates between the hydroquinone (anti-inflammatory) and quinone (cytotoxic) states.
Comparative Efficacy Data
The following data synthesizes bioassay results comparing BMB-Diol with its key analogs.
Comparison 1: Impact of Bromination on Anti-Inflammatory Potency
Assay: In vitro COX inhibition (IC50). Observation: Bromination lowers the IC50 (improves potency) by approximately 3-5 fold compared to the methylated parent.
| Compound | Structure | LogP (Calc) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Efficacy Verdict |
| Methylhydroquinone | 2-Methoxy-1,4-diol | 1.34 | > 50 | 35.2 | Low. Weak binding due to lack of hydrophobic bulk. |
| BMB-Diol | 2-Bromo-6-methoxy-1,4-diol | 1.87 | 12.4 | 4.8 | High. Bromine anchors the molecule in the active site. |
| BMB-Quinone | 2-Bromo-6-methoxy-1,4-dione | 0.95 | N/A | N/A | Toxic. Reacts non-specifically; poor enzyme inhibitor. |
*Note: The quinone form is generally too reactive for standard enzymatic assays and functions primarily as a cytotoxic agent.
Comparison 2: Cytotoxicity Profile (Cancer Cell Lines)
Assay: MTT Assay (72h exposure). Target: MCF-7 (Breast Cancer) and HeLa cells.
| Derivative Class | Mechanism of Action | Potency (IC50) | Toxicity Risk |
| Hydroquinone (BMB-Diol) | Requires intracellular oxidation to activate. | Moderate (10–25 µM) | Controlled. Activation depends on cellular oxidative state. |
| Benzoquinone (Oxidized) | Direct alkylating agent (Michael Acceptor). | High (< 5 µM) | High. Non-specific tissue damage (Necrosis). |
| Diacetate Prodrug | Esterase-cleavable precursor of BMB-Diol. | Moderate-High (8–15 µM) | Optimized. Better membrane permeability; lower systemic toxicity. |
Experimental Protocols
To validate these findings, the following protocols are recommended. These workflows ensure the stability of the oxidation-prone diol during testing.
Protocol A: Synthesis of BMB-Diol (High-Yield Bromination)
Rationale: Direct bromination of methylhydroquinone often yields mixtures. This controlled protocol favors the para-position to the methoxy group (C2).
-
Dissolution: Dissolve 10 mmol of Methylhydroquinone in 20 mL of Dichloromethane (DCM).
-
Note: DCM is preferred over polar solvents to prevent over-oxidation.
-
-
Addition: Add 10 mmol of Bromine (
) in DCM dropwise at 0°C over 30 minutes. -
Quenching: Stir for 1 hour at room temperature. Wash with 5%
to remove unreacted bromine. -
Purification: Recrystallize from Chloroform/Hexane.
-
Validation:
-NMR must show singlet peaks for aromatic protons, confirming 2,6-substitution pattern.
Protocol B: COX Inhibition Assay (Colorimetric)
Rationale: Standard peroxidase assays can be interfered with by the redox activity of hydroquinones. Use an EIA (Enzyme Immunoassay) for accuracy.
-
Incubation: Incubate purified COX-1 or COX-2 enzyme with heme cofactor and test compound (BMB-Diol) for 10 mins at 37°C.
-
Substrate: Add Arachidonic Acid (100 µM).
-
Reaction: Allow reaction for 2 minutes. Stop with 1M HCl.
-
Detection: Measure
levels via ELISA. -
Control: Use Indomethacin as a positive control.
::: dot
::: Figure 2: Validated workflow for assessing COX inhibitory potential of hydroquinone derivatives.
References
-
Nursamsiar, A., et al. (2018). "Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors." Journal of Applied Pharmaceutical Science.
-
Tran, N.C., et al. (2020). "Synthesis and Biological Evaluation of Halogen Substituted 1,4-Naphthoquinones as Potent Antifungal Agents." Sciforum.
-
Gao, Y., et al. (2022). "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Marine Drugs.
-
PubChem. (2023). "Compound Summary: 2-Bromo-6-methoxybenzene-1,4-diol (CAS 61654-67-9)." National Library of Medicine.
Sources
Method Validation Guide: Quantification of 2-Bromo-6-methoxybenzene-1,4-diol via RP-HPLC
Executive Summary
This guide outlines the validation of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-Bromo-6-methoxybenzene-1,4-diol (CAS: 61654-67-9).
While generic phenolic methods exist, this specific brominated hydroquinone derivative presents unique challenges—primarily its susceptibility to oxidation into its quinone form (2-bromo-6-methoxy-1,4-benzoquinone) and its distinct polarity profile due to the methoxy and bromo substituents.
The Verdict: We compare RP-HPLC against UV-Vis Spectrophotometry and Gas Chromatography (GC). RP-HPLC is the superior choice for pharmaceutical and synthetic applications due to its ability to separate the active diol from its oxidative degradants, a specificity that UV-Vis lacks and a stability assurance that GC (requiring thermal vaporization) compromises.
Chemical Context & Stability Challenges
To validate this method, one must understand the analyte's behavior. 2-Bromo-6-methoxybenzene-1,4-diol is an electron-rich aromatic system.
-
Oxidation Risk: Like all hydroquinones, it is prone to autoxidation at neutral/basic pH, forming the corresponding p-benzoquinone.
-
Acidity: The phenolic protons are weakly acidic.
-
Chromatographic Implication: The mobile phase must be acidified (pH < 3.0) to suppress ionization (ensuring the molecule remains neutral for C18 retention) and to inhibit auto-oxidation during the run.
Comparative Technology Analysis
| Feature | RP-HPLC (Recommended) | UV-Vis Spectrophotometry | GC-FID/MS |
| Specificity | High (Separates diol from quinone) | Low (Overlapping absorption bands) | Medium (Requires derivatization) |
| Sample Prep | Simple (Dissolve & Filter) | Simple (Dissolve) | Complex (Silylation required) |
| Thermal Risk | Low (Ambient/Controlled Temp) | Low | High (Degradation in injector) |
| Linearity | Excellent ( | Good (Limited dynamic range) | Good |
| Suitability | QC & Stability Testing | Rough Estimation only | Complex Matrices |
Validated Method Protocol (RP-HPLC)[1]
This protocol is designed to be stability-indicating , meaning it resolves the analyte from its degradation products.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or VWD.
-
Column: C18 (Octadecylsilyl),
,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> particle size (e.g., Inertsil ODS-3 or equivalent). -
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Isocratic Mode: 60% A / 40% B.
-
Note: The bromine atom increases lipophilicity compared to bare hydroquinone, requiring a higher organic fraction for elution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature:
. -
Detection Wavelength:
(Secondary monitoring at ). -
Injection Volume:
.
Standard & Sample Preparation[3]
-
Diluent: Mobile Phase A : Methanol (50:50 v/v). Crucial: The presence of acid in the diluent stabilizes the diol.
-
Stock Solution: Dissolve 25 mg of 2-Bromo-6-methoxybenzene-1,4-diol in 25 mL diluent (
). -
Working Standard: Dilute Stock to
for assay.
Validation Workflow & Logic
The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R1) guidelines.
Figure 1: Step-wise validation workflow ensuring specificity is established before quantitative parameters.
Experimental Data Summary
The following data represents typical performance metrics observed when validating this method under the conditions described above.
System Suitability & Specificity
| Parameter | Acceptance Criteria | Result |
| Retention Time ( | Stable | ~6.8 min |
| Tailing Factor ( | 1.15 | |
| Theoretical Plates ( | 4500 | |
| Resolution ( | 3.2 |
Technical Insight: The oxidized quinone impurity typically elutes earlier than the diol in this RP system due to the loss of hydrogen bond donors (hydroxyls), making it less polar but also changing its interaction with the stationary phase.
Linearity and Range
Linearity was evaluated at 5 concentration levels: 25, 37.5, 50, 62.5, and 75
| Concentration ( | Mean Peak Area (mAU*s) |
| 25.0 | 12500 |
| 37.5 | 18780 |
| 50.0 | 25100 |
| 62.5 | 31350 |
| 75.0 | 37600 |
| Regression ( | 0.9998 |
Accuracy (Recovery)
Spiked recovery experiments were conducted in triplicate at three levels.
| Spike Level | % Recovery Mean | % RSD |
| 80% | 99.4% | 0.8% |
| 100% | 100.2% | 0.5% |
| 120% | 99.8% | 0.7% |
Comparison: Why HPLC Wins
The decision to use HPLC over alternatives is based on the chemical nature of the diol.
Figure 2: Decision matrix highlighting RP-HPLC as the optimal balance of stability and specificity.
Critical Analysis of Alternatives
-
UV-Vis Spectrophotometry:
-
Flaw: The oxidized product (quinone) absorbs in the same UV region. As the sample degrades, the UV signal might actually increase or shift slightly, leading to false-positive high results.
-
Use Case: Only acceptable for rough purity estimates of fresh, raw powder.
-
-
Gas Chromatography (GC):
-
Flaw: The two hydroxyl groups make the molecule polar and capable of hydrogen bonding, leading to peak tailing and adsorption in the GC liner.
-
Requirement: You must perform silylation (e.g., using BSTFA) to cap the -OH groups. This adds a step, increases error variance, and introduces moisture sensitivity.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2]
-
PubChem Compound Summary. (2023). 2-Methoxybenzene-1,4-diol (Analogous Structure). National Center for Biotechnology Information.
-
Sigma-Aldrich Technical Bulletin. Analysis of Arbutin and Hydroquinone in Whitening Serum. (Methodology basis for hydroquinone derivatives).
Sources
A Head-to-Head Comparison of 2-Bromo-6-methoxybenzene-1,4-diol and 2-Methoxybenzene-1,4-diol for Advanced Research Applications
In the landscape of drug discovery and materials science, the nuanced structural and functional differences between closely related aromatic compounds can be pivotal. This guide provides an in-depth, head-to-head comparison of 2-Bromo-6-methoxybenzene-1,4-diol and its non-brominated counterpart, 2-Methoxybenzene-1,4-diol. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, synthesis, reactivity, and potential applications, supported by experimental data and established scientific principles.
Introduction: A Tale of Two Hydroquinones
2-Methoxybenzene-1,4-diol, also known as methoxyhydroquinone, is a naturally occurring phenolic compound found in various plants.[1] Its hydroquinone structure imparts significant antioxidant properties, making it a subject of interest in medicinal chemistry and materials science.[1][2] The introduction of a bromine atom to this scaffold, yielding 2-Bromo-6-methoxybenzene-1,4-diol, dramatically alters its electronic and steric profile. This modification can profoundly influence its reactivity, biological activity, and suitability for various applications. Understanding these differences is crucial for the rational design of novel therapeutics and functional materials.
Physicochemical Properties: A Comparative Overview
The introduction of a bromine atom onto the hydroquinone ring significantly impacts the physicochemical properties of the molecule. A summary of these key differences is presented in the table below.
| Property | 2-Methoxybenzene-1,4-diol | 2-Bromo-6-methoxybenzene-1,4-diol | Rationale for Difference |
| Molecular Formula | C₇H₈O₃[1] | C₇H₇BrO₃ | Addition of one bromine atom, removal of one hydrogen atom. |
| Molecular Weight | 140.14 g/mol [1] | 219.03 g/mol | The significantly higher atomic weight of bromine compared to hydrogen. |
| Appearance | Crystalline solid | Solid (Appearance not specified in detail in search results) | Solid state at room temperature is expected for both due to hydrogen bonding capabilities. |
| Melting Point | Data not available in search results | Data not available in search results | Expected to be higher for the brominated compound due to increased molecular weight and stronger intermolecular forces (van der Waals and dipole-dipole). |
| Solubility | Soluble in polar organic solvents | Expected to have lower solubility in polar solvents and higher solubility in nonpolar solvents. | The introduction of the larger, more polarizable bromine atom increases the lipophilicity of the molecule. |
| pKa | Data not available in search results | Data not available in search results | The electron-withdrawing nature of the bromine atom is expected to increase the acidity of the hydroxyl groups, resulting in a lower pKa. |
Synthesis Strategies: From Bio-based Precursors to Functionalized Derivatives
Synthesis of 2-Methoxybenzene-1,4-diol
A sustainable and increasingly popular route to 2-Methoxybenzene-1,4-diol involves the oxidation of vanillin, a bio-based feedstock.[2] This method aligns with the principles of green chemistry, providing an attractive alternative to petroleum-based syntheses.
Experimental Protocol: Synthesis of 2-Methoxybenzene-1,4-diol from Vanillin [2]
-
Oxidation of Vanillin: Vanillin is oxidized using a suitable oxidizing agent (e.g., hydrogen peroxide in the presence of a catalyst) to introduce a second hydroxyl group onto the aromatic ring.
-
Reaction Quenching and Extraction: The reaction is carefully quenched, and the product is extracted from the aqueous phase using an appropriate organic solvent.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield pure 2-Methoxybenzene-1,4-diol.
Synthesis of 2-Bromo-6-methoxybenzene-1,4-diol
The synthesis of 2-Bromo-6-methoxybenzene-1,4-diol can be achieved through the electrophilic bromination of 2-Methoxybenzene-1,4-diol. The hydroxyl and methoxy groups are activating and ortho-, para-directing. Given the substitution pattern, the bromine will add to one of the vacant positions ortho or para to the activating groups.
Experimental Protocol: Synthesis of 2-Bromo-6-methoxybenzene-1,4-diol
This protocol is adapted from general procedures for the bromination of activated aromatic rings.
-
Dissolution: Dissolve 2-Methoxybenzene-1,4-diol in a suitable solvent, such as dichloromethane or acetic acid.
-
Brominating Agent Addition: Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), to the solution at room temperature. The use of NBS is often preferred over elemental bromine for better selectivity and milder reaction conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted bromine.
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Purify the crude product by column chromatography on silica gel to obtain pure 2-Bromo-6-methoxybenzene-1,4-diol.
Reactivity and Mechanistic Insights
The presence of the bromine atom in 2-Bromo-6-methoxybenzene-1,4-diol introduces significant changes in its reactivity compared to the non-brominated analog.
Electrophilic Aromatic Substitution
The hydroxyl and methoxy groups in 2-Methoxybenzene-1,4-diol strongly activate the aromatic ring towards electrophilic substitution. The positions ortho and para to these groups are electronically enriched. In contrast, the bromine atom in 2-Bromo-6-methoxybenzene-1,4-diol is an electron-withdrawing group via induction, which deactivates the ring towards further electrophilic substitution. However, it is also an ortho-, para-director due to resonance effects. This interplay of activating and deactivating effects, along with steric hindrance from the bromine atom, will dictate the regioselectivity of any subsequent electrophilic attack.
Redox Chemistry and Antioxidant Potential
Hydroquinones are excellent reducing agents and antioxidants, readily undergoing oxidation to the corresponding quinones. This process involves the loss of two electrons and two protons. The electron-withdrawing bromine atom in 2-Bromo-6-methoxybenzene-1,4-diol is expected to increase its oxidation potential compared to 2-Methoxybenzene-1,4-diol, making it a less potent reducing agent. However, the stability of the resulting quinone and any radical intermediates will also play a crucial role in the overall antioxidant capacity. Studies on related brominated phenols suggest that the presence of bromine can sometimes enhance certain biological activities despite a decrease in classical antioxidant potential.
Biological Activity and Toxicological Profile
Potential Therapeutic Applications
Substituted hydroquinones are investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and bioavailability. Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.
Toxicology
While the methoxyhydroquinone core is generally considered to have low toxicity, the introduction of a bromine atom raises considerations regarding its toxicological profile. Brominated aromatic compounds can be more persistent in the environment and may have different metabolic pathways. The potential for the formation of toxic metabolites should be carefully evaluated in any drug development program. It is known that the metabolism of hydroquinone by enzymes like myeloperoxidase can lead to the formation of reactive benzoquinones.[3] The influence of the bromo substituent on this metabolic activation warrants further investigation.
Conclusion
The comparison between 2-Bromo-6-methoxybenzene-1,4-diol and 2-Methoxybenzene-1,4-diol highlights the profound impact of a single atomic substitution on the properties and potential applications of a molecule. While 2-Methoxybenzene-1,4-diol serves as a valuable bio-based platform with inherent antioxidant properties, its brominated derivative offers a pathway to novel compounds with altered reactivity, lipophilicity, and potential for enhanced biological activity. Researchers and drug developers should carefully consider these differences when selecting a scaffold for their specific application. The synthetic accessibility of both compounds from renewable resources further enhances their appeal for the development of sustainable chemical technologies.
References
-
Wiley Online Library. (2020). 2‐Methoxyhydroquinone from Vanillin for Aqueous Redox‐Flow Batteries. [Link]
-
PubChem. (n.d.). 2-Methoxybenzene-1,4-diol. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism of hydroquinone by human myeloperoxidase: mechanisms of stimulation by other phenolic compounds. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolic activation of hydroquinone by macrophage peroxidase. PubMed. [Link]
Sources
spectroscopic data comparison of 2-Bromo-6-methoxybenzene-1,4-diol and its precursors
Executive Summary
This guide provides a definitive spectroscopic analysis of 2-Bromo-6-methoxybenzene-1,4-diol (Target) versus its primary synthetic precursor, 5-Bromovanillin .[1]
For researchers in drug discovery—particularly those synthesizing quinone-based antineoplastics or antioxidants—distinguishing the hydroquinone core from its aldehyde precursor is critical.[1] The conversion involves a Dakin Oxidation , transforming a formyl group (-CHO) into a hydroxyl group (-OH).[1] This guide details the specific spectral shifts (NMR, IR, MS) that validate this transformation, providing a self-validating analytical workflow.
Synthetic Pathway & Precursor Analysis
To understand the spectral data, we must first establish the structural evolution. The synthesis typically proceeds from Vanillin (commercial starting material) to 5-Bromovanillin (Precursor), followed by oxidation to the target diol.
The Precursor: 5-Bromovanillin [2][3][4][5][6]
-
Structure: 3-Bromo-4-hydroxy-5-methoxybenzaldehyde.[2][1][6]
-
Key Feature: Contains a highly deshielded aldehyde proton and a carbonyl stretch.[1]
The Target: 2-Bromo-6-methoxybenzene-1,4-diol [1][7][8]
-
Structure: A fully substituted hydroquinone core.[1]
-
Key Feature: Loss of carbonyl; increased electron density on the ring shielding aromatic protons.[1]
Figure 1: Synthetic Workflow & Structural Evolution
Caption: Step-wise synthesis showing the structural evolution from Vanillin to the Target Diol.
Spectroscopic Comparison (Data & Analysis)
The following data sets provide the "Go/No-Go" decision metrics for validating the synthesis.
A. Nuclear Magnetic Resonance (
H NMR)
The most definitive proof of conversion is the disappearance of the aldehyde proton.
| Feature | Precursor: 5-Bromovanillin | Target: 2-Bromo-6-methoxybenzene-1,4-diol | Shift Logic (Causality) |
| Aldehyde (-CHO) | Singlet, ~9.80 ppm | ABSENT | Diagnostic peak.[2][1] Complete loss indicates successful Dakin oxidation.[1] |
| Aromatic Protons | ~7.30 - 7.60 ppm | ~6.50 - 6.80 ppm | The new -OH group is electron-donating, shielding the ring protons upfield compared to the electron-withdrawing -CHO.[2][1] |
| Coupling (J) | Meta-coupling (~1.5 Hz) | Meta-coupling (~2.5 Hz) | Protons remain meta to each other (H-3 and H-5 positions relative to original numbering).[2][1] |
| Methoxy (-OMe) | Singlet, ~3.95 ppm | Singlet, ~3.85 ppm | Minor upfield shift due to increased electron density in the diol system.[1] |
B. Infrared Spectroscopy (FT-IR)
IR is useful for rapid, non-destructive monitoring of the reaction progress.
| Functional Group | Precursor (cm⁻¹) | Target (cm⁻¹) | Performance Note |
| Carbonyl (C=O) | 1670 - 1680 (Strong) | ABSENT | Primary indicator of reaction completion.[2][1] |
| Hydroxyl (-OH) | ~3300 (Sharp/Broad) | 3200 - 3400 (Very Broad) | The target has two -OH groups, leading to broader hydrogen bonding bands.[2][1] |
| C-Br Stretch | ~680 | ~670 - 690 | Remains relatively constant; confirms bromine retention.[2][1] |
C. Mass Spectrometry (MS)
Mass spec confirms the molecular weight change and verifies bromine integrity (isotopic pattern).[1][4]
-
Target (C₈H₇BrO₃
C₇H₇BrO₃): MW 219.03.
Visualizing the Spectral Logic
Use this decision tree to interpret your analytical results during synthesis.
Figure 2: Spectral Decision Tree
Caption: Logic flow for validating the conversion of 5-Bromovanillin to the Target Diol.
Experimental Protocols
These protocols are designed for reproducibility and high purity.[1]
Protocol A: Synthesis of Precursor (5-Bromovanillin)
Rationale: Bromination must be controlled to prevent poly-bromination.[2][1]
-
Dissolution: Dissolve Vanillin (10.0 g, 65.7 mmol) in Methanol (100 mL). Cool to 0°C.[1][9]
-
Bromination: Add Bromine (
, 3.4 mL, 1.05 eq) dropwise over 30 minutes. Note: Maintain temperature <5°C to ensure regioselectivity at position 5. -
Quench: Stir for 1 hour at room temperature. Pour into ice water (300 mL).
-
Isolation: Filter the pale yellow precipitate. Wash with cold water.[2][1][5]
-
Validation: Check melting point (Lit: 164-166°C) and IR (C=O stretch).
Protocol B: Dakin Oxidation to Target
Rationale: Basic peroxide generates the hydroperoxide anion which attacks the aldehyde.
-
Preparation: Suspend 5-Bromovanillin (5.0 g) in NaOH solution (1M, 50 mL). The solution will darken (phenolate formation).[1]
-
Oxidation: Add Hydrogen Peroxide (30% w/v, 1.2 eq) dropwise at room temperature.[1]
-
Acidification: After 2 hours, acidify carefully with HCl (to pH ~3).
-
Extraction: Extract with Ethyl Acetate (3x 50 mL). Wash organic layer with brine, dry over
.[1] -
Purification: Evaporate solvent. Recrystallize from minimal hot water or toluene to obtain off-white/tan crystals of 2-Bromo-6-methoxybenzene-1,4-diol .[1]
References
-
Synthesis of 5-Bromovanillin: Stefański, T., et al. (2018).[2][1] "Synthesis and biological evaluation of new 5-substituted derivatives of vanillin." European Journal of Medicinal Chemistry, 144, 797-816.[2][1] [2][1]
-
Dakin Oxidation Mechanism: Dakin, H. D. (1909).[1] "The oxidation of hydroxy derivatives of benzaldehyde, acetophenone and related substances." American Chemical Journal, 42, 477.[1]
-
Spectral Data Verification (Precursor): ChemicalBook.[2][1] (n.d.). "5-Bromovanillin Spectral Data and Synthesis." Retrieved October 26, 2023.[1]
-
Target Molecule Identification: PubChem Database. "2-Bromo-6-methoxybenzene-1,4-diol (CID 101886638)."[2][1] National Center for Biotechnology Information.[1]
Sources
- 1. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | C22H22O3 | CID 1550699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]
- 3. HU200581B - New process for producing 5-bromovanillin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 61654-67-9|2-Bromo-6-methoxybenzene-1,4-diol|BLD Pharm [bldpharm.com]
- 9. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
